Halomicin A
Description
Structure
2D Structure
Properties
CAS No. |
56411-51-9 |
|---|---|
Molecular Formula |
C43H58N2O13 |
Molecular Weight |
810.9 g/mol |
IUPAC Name |
[(9E,19E,21E)-2,15,17,29-tetrahydroxy-27-[3-hydroxy-2-(1-hydroxyethyl)pyrrolidin-1-yl]-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N2O13/c1-19-12-11-13-20(2)42(54)44-27-18-28(45-16-14-29(48)34(45)25(7)46)31-32(38(27)52)37(51)24(6)40-33(31)41(53)43(9,58-40)56-17-15-30(55-10)21(3)39(57-26(8)47)23(5)36(50)22(4)35(19)49/h11-13,15,17-19,21-23,25,29-30,34-36,39,46,48-52H,14,16H2,1-10H3,(H,44,54)/b12-11+,17-15+,20-13+ |
InChI Key |
QKZDEAZSGKLVSB-NAXFYFLKSA-N |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N5CCC(C5C(C)O)O)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N5CCC(C5C(C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Initial Characterization of the Ansamycin Antibiotic Halomicin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial characterization of Halomicin A, an ansamycin antibiotic with activity against a broad spectrum of bacteria. This compound is a secondary metabolite produced by the actinomycete Micromonospora halophytica. This document collates available data on its discovery, structure, mechanism of action, and antimicrobial activity. Detailed experimental protocols for key characterization assays are provided, and relevant biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising antibiotic candidate.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and characterization of novel antimicrobial agents are therefore of paramount importance. The ansamycin class of antibiotics, characterized by an aliphatic ansa chain bridging an aromatic chromophore, has yielded clinically significant drugs such as rifampicin. This compound, a member of this class, was first reported in 1967 and exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria.[1] This guide serves as a technical resource for researchers and professionals involved in antibiotic drug discovery and development, providing a detailed summary of the foundational knowledge on this compound.
Discovery and Production
This compound is a natural product isolated from the fermentation broth of Micromonospora halophytica.[2][3] This species of actinomycete is a key producer of this ansamycin antibiotic.[2]
Fermentation Protocol for this compound Production
A general protocol for the production of antibiotics from Micromonospora species involves the following steps:
-
Inoculum Preparation: A seed culture of Micromonospora halophytica is prepared by inoculating a suitable liquid medium and incubating with agitation to achieve sufficient biomass.
-
Production Fermentation: The seed culture is then transferred to a larger production medium designed to optimize the yield of secondary metabolites. Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration.
-
Extraction: Following fermentation, the culture broth is harvested. The antibiotic is typically extracted from the broth using a solvent extraction method, for example, with ethyl acetate.
-
Purification: The crude extract is then subjected to various chromatographic techniques, such as column chromatography, to isolate and purify this compound.
Structure and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Class | Ansamycin |
| Producing Organism | Micromonospora halophytica |
| General Activity | Antibacterial (Gram-positive and Gram-negative) |
Antimicrobial Activity
This compound has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains as reported in the initial characterization studies.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available in recent literature |
| Bacillus subtilis | Gram-positive | Data not available in recent literature |
| Escherichia coli | Gram-negative | 0.9 |
| Pseudomonas aeruginosa | Gram-negative | Data not available in recent literature |
| Salmonella sp. | Gram-negative | Data not available in recent literature |
Note: The comprehensive MIC data from the original 1967 publication by Weinstein et al. is not widely available in recently published literature. The value for E. coli is from a more recent study on a Micromonospora isolate.
Experimental Protocol for Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) of this compound can be determined using the broth microdilution method as follows:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate, with each well containing a specific concentration of the antibiotic.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and for a sufficient duration to allow for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Mechanism of Action
As an ansamycin antibiotic, the primary mechanism of action of this compound is the inhibition of bacterial RNA polymerase. This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, ansamycins sterically block the elongation of the nascent RNA chain, leading to the cessation of protein synthesis and ultimately, bacterial cell death.
dot
References
Elucidating the Chemical Architecture of Halomicin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Halomicin A, a member of the ansamycin class of antibiotics, is a secondary metabolite produced by the actinomycete Micromonospora halophytica.[1] Its structural elucidation, a critical step in understanding its mode of action and potential for therapeutic development, has been a subject of scientific investigation. This technical guide provides an overview of the methodologies and logical framework typically employed in the structural determination of complex natural products like this compound.
Due to the limited accessibility of the primary literature detailing the complete spectral data and experimental conditions for this compound, this document will focus on the general principles and techniques involved in the structure elucidation of ansamycin antibiotics, drawing parallels to what would have been applied to this compound.
Core Methodologies in Structure Elucidation
The determination of a complex chemical structure like this compound is a puzzle solved by the convergence of data from multiple analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often supplemented by other spectroscopic and chemical methods.
Experimental Workflow for Structure Elucidation
The logical flow of experiments for determining the structure of a novel natural product such as this compound is a systematic process. It begins with isolation and purification, followed by the determination of the molecular formula and detailed structural analysis through various spectroscopic techniques.
References
Unveiling the Source of Halomicin A: A Technical Guide to the Identification of Micromonospora halophytica
For Immediate Release
A Deep Dive into the Discovery and Characterization of the Halomicin A-Producing Actinomycete
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the identification of the microorganism responsible for producing the ansamycin antibiotic, this compound. The producing organism was identified as a novel species of the genus Micromonospora and named Micromonospora halophytica. This document details the seminal experiments, presents key quantitative data, and outlines the logical workflow that led to this discovery, based on the foundational work in the field.
Executive Summary
The quest for novel antibiotics has been a cornerstone of pharmaceutical research. This compound, an ansamycin antibiotic, was first isolated and characterized in the late 1960s. The producing microorganism, a previously unknown actinomycete, was identified through a rigorous process of isolation, fermentation, and taxonomic characterization. This guide serves to consolidate the available scientific information, presenting it in a structured and accessible format for the scientific community.
Organism Identification and Taxonomy
The organism that produces this compound was identified as a new species within the genus Micromonospora.[1][2][3][4] The designation Micromonospora halophytica was proposed for this novel species.[5][6][7] The type strain was deposited in various culture collections, including as NRRL 2998. The identification was based on a combination of morphological, cultural, and physiological characteristics.
Morphological and Cultural Characteristics
Micromonospora halophytica exhibits the typical characteristics of the genus Micromonospora. It is a Gram-positive, filamentous bacterium.[6][8] The vegetative mycelium is well-developed and branched. A key characteristic is the formation of single spores directly on the substrate mycelium.[3][6] Colonies on various agar media are typically orange to dark brown.[6]
Table 1: Cultural Characteristics of Micromonospora halophytica
| Agar Medium | Growth Characteristics | Colony Color |
| Tryptone-Yeast Extract Agar | Good | Orange to Reddish-brown |
| Bennett's Agar | Moderate | Brown |
| Czapek-Sucrose Agar | Scant | Colorless to Pale Orange |
| Nutrient Agar | Poor | No significant growth |
Physiological and Biochemical Characteristics
The physiological and biochemical properties of Micromonospora halophytica were crucial for its classification as a new species. Key among these is its ability to produce the antibiotic this compound. The organism is aerobic and mesophilic, with optimal growth occurring at neutral pH.
Table 2: Physiological Characteristics of Micromonospora halophytica
| Characteristic | Observation |
| Gram Stain | Positive |
| Motility | Non-motile |
| Oxygen Requirement | Aerobic |
| Temperature Range for Growth | 25-37°C |
| Optimal Growth Temperature | 28-30°C |
| pH Range for Growth | 6.0-8.0 |
| Optimal Growth pH | 7.0 |
| Carbon Source Utilization | Utilizes glucose, fructose, and starch |
| Antibiotic Production | Produces this compound |
Experimental Protocols
The following sections detail the key experimental methodologies employed in the identification of Micromonospora halophytica and the production of this compound.
Isolation of Micromonospora halophytica
The initial isolation of Micromonospora halophytica was performed from soil samples. A selective isolation procedure was employed to favor the growth of Micromonospora species.
Protocol for Isolation:
-
Sample Preparation: A soil sample is suspended in sterile saline solution and serially diluted.
-
Pre-treatment: To reduce the number of non-filamentous bacteria and fungi, the soil suspension is often pre-treated, for example, by dry heating or phenol treatment.
-
Plating: Aliquots of the treated soil dilutions are plated onto a selective agar medium, such as humic acid-vitamin agar or arginine-glycerol-salt agar, supplemented with antifungal agents like cycloheximide and nystatin.
-
Incubation: Plates are incubated at 28-30°C for 2-4 weeks.
-
Colony Selection and Purification: Colonies exhibiting the characteristic morphology of Micromonospora (small, tough, and often pigmented) are selected, subcultured onto fresh media, and purified by repeated streaking.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Micromonospora halophytica.
Protocol for Fermentation:
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., tryptone-yeast extract broth) with a pure culture of M. halophytica and incubating on a rotary shaker at 28°C for 3-5 days.
-
Production Medium: A production medium rich in complex carbon and nitrogen sources is used. A typical medium might contain soybean meal, glucose, and inorganic salts.
-
Fermentation: The production medium is inoculated with the seed culture and incubated in a fermentor under controlled conditions of temperature (28°C), aeration, and agitation for 7-10 days.
-
Monitoring: The fermentation is monitored for antibiotic production using bioassays against susceptible organisms (e.g., Staphylococcus aureus).
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified.
Protocol for Extraction and Purification:
-
Broth Filtration: The fermentation broth is filtered to remove the mycelial mass.
-
Solvent Extraction: The filtrate is adjusted to an acidic pH and extracted with a water-immiscible organic solvent such as ethyl acetate.
-
Concentration: The organic solvent extract is concentrated under reduced pressure.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps, which may include silica gel column chromatography and preparative thin-layer chromatography, to yield pure this compound.
Characterization of this compound
The purified this compound is characterized using various physicochemical and spectroscopic methods.
Table 3: Physicochemical Properties of this compound
| Property | Description |
| Appearance | Yellow-orange crystalline solid |
| Melting Point | 168-172°C |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water |
| UV-Vis λmax (in methanol) | 225, 280, 315, 430 nm |
| Molecular Formula | C₄₃H₅₈N₂O₁₂ |
| Molecular Weight | 794.9 g/mol |
Spectroscopic analyses, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), were employed to elucidate the chemical structure of this compound, confirming its identity as an ansamycin antibiotic.
Logical Workflow and Signaling Pathways
While specific signaling pathways for this compound production in Micromonospora halophytica have not been extensively detailed in the initial discovery, a logical workflow for the identification process can be visualized. The biosynthesis of ansamycin antibiotics, in general, follows a pathway involving the synthesis of a 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, followed by the assembly of a polyketide chain.
Experimental Workflow for Identification
The following diagram illustrates the logical steps taken from the initial screening to the final identification of the this compound producing organism.
Caption: Experimental workflow for the identification of this compound and its producing organism.
Generalized Ansamycin Biosynthesis Pathway
The biosynthesis of ansamycins, including this compound, generally starts with the formation of 3-amino-5-hydroxybenzoic acid (AHBA) from precursors derived from the shikimate pathway. This is followed by the assembly of a polyketide chain by a polyketide synthase (PKS) enzyme complex.
Caption: Generalized biosynthetic pathway for ansamycin antibiotics like this compound.
Conclusion
The identification of Micromonospora halophytica as the producer of this compound stands as a classic example of natural product discovery through systematic microbiological and chemical investigation. The methodologies outlined in this guide, derived from the original research, provide a foundational understanding for contemporary researchers in the field of antibiotic discovery and development. Further exploration into the genomics and biosynthetic pathways of M. halophytica holds the potential for the discovery of novel analogs and the optimization of this compound production.
References
- 1. Halomicin, a new Micromonospora-produced antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Antibiotics from Micromonospora | Annual Reviews [annualreviews.org]
- 4. Megalomicin, a new macrolide antibiotic complex produced by Micromonospora. | Semantic Scholar [semanticscholar.org]
- 5. Species: Micromonospora halophytica [lpsn.dsmz.de]
- 6. journals.asm.org [journals.asm.org]
- 7. Micromonospora halophytica | Type strain | DSM 43171, ATCC 27596, JCM 3125, KCC A-0125, NRRL 2998, BCRC 11658, CBS 336.76, CECT 3293, CGMCC 4.1078, CGMCC 4.1490, IFM 1276, IFO 14112, KCTC 9551, NBRC 14112, NCIMB 2223 | BacDiveID:7964 [bacdive.dsmz.de]
- 8. Micromonospora antibiotica sp. nov. and Micromonospora humidisoli sp. nov., two new actinobacterial species exhibiting antimicrobial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Genetic Blueprint of Halomicin A Production: A Technical Guide
For Immediate Release
Shanghai, China – November 11, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the genetic underpinnings of Halomicin A production, a potent ansamycin antibiotic. This whitepaper provides an in-depth exploration of the biosynthetic gene cluster (BGC) in Micromonospora halophytica, the enzymatic machinery, and the putative regulatory circuits governing the synthesis of this promising antibacterial agent.
This compound, produced by the actinobacterium Micromonospora halophytica, exhibits activity against a range of bacteria.[1][2] Understanding its genetic basis is paramount for optimizing production yields and for the bioengineering of novel, more effective derivatives. This guide synthesizes the available genomic data and draws parallels with well-characterized ansamycin biosynthetic pathways to construct a putative model for this compound biosynthesis.
The this compound Biosynthetic Gene Cluster: A Putative Model
While a specific, experimentally verified this compound biosynthetic gene cluster (BGC) has not been explicitly detailed in published literature, the availability of the whole genome sequence of the producing organism, Micromonospora halophytica DSM 43171 (GenBank accession: FMDN00000000), allows for in-silico identification of a candidate BGC.[3][4] By comparing the genomic data with known ansamycin BGCs, such as that of rifamycin, a putative this compound BGC can be proposed.[5]
Ansamycin biosynthesis is initiated with the synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, which is then extended by a Type I polyketide synthase (PKS). The resulting polyketide chain undergoes a series of post-PKS modifications, including cyclization, oxidation, and potentially halogenation, to yield the final this compound molecule.
A hypothetical workflow for the identification and characterization of the this compound BGC is presented below:
Core Biosynthetic Machinery: Key Enzymes and Their Roles
The production of this compound is predicted to involve a cascade of enzymatic reactions orchestrated by the proteins encoded within the BGC. The table below summarizes the key putative enzymes and their expected functions based on the general model of ansamycin biosynthesis.
| Enzyme Class | Putative Function in this compound Biosynthesis | Key Genes (Hypothetical) |
| AHBA Synthase | Catalyzes the formation of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. | halA-E |
| Type I Polyketide Synthase (PKS) | Responsible for the iterative extension of the AHBA starter unit with acetate and propionate extenders to form the polyketide backbone. | halPKS |
| Acyl-CoA Carboxylases | Provide the malonyl-CoA and methylmalonyl-CoA extender units for the PKS. | acc genes |
| Post-PKS Modifying Enzymes | Tailoring enzymes such as oxidoreductases, methyltransferases, and potentially halogenases that modify the polyketide backbone to generate the final this compound structure. | halM, halO, halH |
| Regulatory Proteins | Control the expression of the biosynthetic genes. These may include Streptomyces Antibiotic Regulatory Proteins (SARPs). | halR |
| Transport Proteins | Mediate the export of this compound out of the cell, and may also contribute to self-resistance. | halT |
Putative Signaling Pathway for this compound Production
The regulation of antibiotic biosynthesis in actinomycetes is a complex process, often involving hierarchical signaling cascades. While specific details for this compound are yet to be elucidated, a general model based on known regulatory mechanisms in Streptomyces and related genera can be proposed. This typically involves pathway-specific regulators located within the BGC, which are themselves controlled by global regulators responding to nutritional and environmental cues.
Experimental Protocols for BGC Characterization
The following provides an overview of key experimental methodologies required to validate and characterize the putative this compound BGC.
Gene Knockout via Homologous Recombination
Objective: To confirm the involvement of a specific gene or the entire BGC in this compound production.
Methodology:
-
Construct a knockout vector: A plasmid containing two regions of homology to the target gene's flanking sequences is constructed. An antibiotic resistance cassette is inserted between the homologous regions.
-
Transformation: The non-replicating vector is introduced into Micromonospora halophytica via protoplast transformation or intergeneric conjugation from E. coli.
-
Selection of double-crossover mutants: Colonies are selected based on the introduced antibiotic resistance and the loss of a vector-borne marker (if applicable).
-
Verification: Successful gene replacement is confirmed by PCR and Southern blot analysis.
-
Phenotypic analysis: The mutant strain is cultivated under production conditions, and the fermentation broth is analyzed by HPLC and mass spectrometry for the absence of this compound.
Heterologous Expression
Objective: To express the this compound BGC in a genetically tractable host to facilitate genetic manipulation and potentially improve yields.
Methodology:
-
BGC cloning: The entire putative this compound BGC is cloned into a suitable expression vector (e.g., a cosmid or a bacterial artificial chromosome).
-
Host selection: A well-characterized actinomycete host, such as Streptomyces coelicolor or Streptomyces lividans, is chosen.
-
Transformation: The expression vector containing the BGC is introduced into the heterologous host.
-
Cultivation and analysis: The transformed host is grown under appropriate conditions, and the culture supernatant is analyzed for the production of this compound.
Biochemical Characterization of Key Enzymes
Objective: To determine the function and catalytic properties of key enzymes in the this compound biosynthetic pathway.
Methodology:
-
Gene cloning and protein expression: The gene of interest (e.g., AHBA synthase, a PKS domain) is cloned into an E. coli expression vector. The protein is then overexpressed and purified.
-
Enzyme assays: The purified enzyme is incubated with its predicted substrate(s), and the reaction products are analyzed by techniques such as HPLC, mass spectrometry, or spectrophotometry.
-
Kinetic analysis: The kinetic parameters (Km, kcat) of the enzyme are determined by measuring the reaction rate at varying substrate concentrations.
Quantitative Data on this compound Production
Currently, there is a paucity of publicly available quantitative data on this compound production. The original discovery paper describes its isolation and activity but does not provide detailed fermentation yields.[2] Future research efforts focused on optimizing the fermentation conditions and genetic engineering of M. halophytica will be crucial for generating robust quantitative datasets. The table below outlines the types of quantitative data that are essential for a comprehensive understanding of this compound biosynthesis.
| Data Type | Description | Potential Experimental Method(s) |
| Production Titer | The concentration of this compound produced under specific fermentation conditions. | HPLC, LC-MS |
| Gene Expression Levels | The relative transcript abundance of key biosynthetic genes at different stages of fermentation. | qRT-PCR, RNA-Seq |
| Enzyme Kinetics | The catalytic efficiency and substrate specificity of key biosynthetic enzymes. | In vitro enzyme assays |
| Precursor Uptake Rates | The rate at which the producing organism utilizes primary metabolites for this compound biosynthesis. | Isotope labeling studies, metabolomics |
Future Outlook
The sequencing of the Micromonospora halophytica genome has opened the door to a detailed molecular understanding of this compound biosynthesis. The next critical steps will involve the experimental validation of the putative BGC, the characterization of the individual biosynthetic enzymes, and the elucidation of the regulatory networks that control its production. This knowledge will not only enable the optimization of this compound yields but will also provide a platform for the combinatorial biosynthesis of novel ansamycin derivatives with improved therapeutic properties.
References
- 1. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genome.jgi.doe.gov [genome.jgi.doe.gov]
- 4. Leibniz Institute DSMZ: Details [dsmz.de]
- 5. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]
Halomicin A: An In-depth Technical Guide on its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halomicin A is an ansamycin antibiotic produced by the bacterium Micromonospora halophytica.[1] First described in 1967, this class of antibiotics has garnered interest due to its activity against a range of bacteria.[2][3] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, detailed experimental protocols for its evaluation, and a hypothesized mechanism of action based on its chemical class.
Antibacterial Spectrum of Activity
This compound has demonstrated activity against both Gram-positive and some Gram-negative bacteria.[3] While the original 1967 publication by Weinstein et al. contains specific minimum inhibitory concentration (MIC) data, this primary source is not widely accessible. Therefore, the following table serves as a template to illustrate how such quantitative data is typically presented. The data would be populated with MIC values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | Data not available | Weinstein et al., 1967 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive | Data not available | Weinstein et al., 1967 |
| Streptococcus pneumoniae | ATCC 49619 | Gram-positive | Data not available | Weinstein et al., 1967 |
| Escherichia coli | ATCC 25922 | Gram-negative | Data not available | Weinstein et al., 1967 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | Data not available | Weinstein et al., 1967 |
| Haemophilus influenzae | ATCC 49247 | Gram-negative | Data not available | Weinstein et al., 1967 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The following are detailed methodologies for two standard assays used for this purpose.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
A 96-well microtiter plate is used.
-
A serial two-fold dilution of the this compound stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of the plate. This creates a range of decreasing antibiotic concentrations.
-
A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
-
-
Inoculum Preparation:
-
The bacterial strain to be tested is grown on an appropriate agar plate for 18-24 hours.
-
Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Each well (except the negative control) is inoculated with the standardized bacterial suspension.
-
The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.
-
Preparation of Antimicrobial-Containing Agar Plates:
-
A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound. This is achieved by adding the antibiotic to the molten agar before it solidifies.
-
A control plate with no antibiotic is also prepared.
-
-
Inoculum Preparation:
-
The bacterial inoculum is prepared as described for the broth microdilution method.
-
-
Inoculation:
-
A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. Multiple strains can be tested on the same plate.
-
-
Incubation:
-
The plates are incubated at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial colonies.
-
Mandatory Visualizations
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Hypothesized Mechanism of Action
As an ansamycin antibiotic, this compound is presumed to share a mechanism of action with other members of this class, such as rifampicin. The primary target of ansamycins is the bacterial DNA-dependent RNA polymerase (RNAP).[4][5][6][7]
Signaling Pathway:
References
- 1. Antibiotics from Micromonospora | Annual Reviews [annualreviews.org]
- 2. Halomicin, a new Micromonospora-produced antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Halomicin A Against Gram-Positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the in vitro antibacterial activity of Halomicin A, an ansamycin antibiotic produced by Micromonospora halophytica. The core focus of this document is the quantitative assessment of its inhibitory effects on various Gram-positive bacteria. All data presented herein is derived from the foundational study by Weinstein et al. (1967), which remains the primary source of information on the antimicrobial spectrum of this compound.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of this compound against a range of Gram-positive bacteria was determined using a standardized tube dilution method. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the antibiotic that completely inhibits visible growth, was established for each organism. The results of this analysis are summarized in the table below.
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus | Smith | 0.05 |
| Staphylococcus aureus | 209P | 0.05 |
| Staphylococcus aureus | (Penicillin-resistant) | 0.05 |
| Sarcina lutea | ATCC 9341 | 0.025 |
| Bacillus subtilis | ATCC 6633 | 0.1 |
| Bacillus cereus | ATCC 11778 | 0.2 |
| Mycobacterium smegmatis | ATCC 607 | 0.2 |
| Mycobacterium phlei | ATCC 11758 | 0.1 |
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound was conducted using a standardized tube dilution technique. The following sections detail the methodology employed in this critical experiment.
Preparation of this compound Stock Solution
A stock solution of this compound was prepared by dissolving the purified antibiotic in an appropriate solvent to a known concentration.
Preparation of Bacterial Inoculum
-
Bacterial cultures were grown in a suitable broth medium to achieve a logarithmic growth phase.
-
The cultures were then diluted to a standardized concentration, typically to achieve a final inoculum of approximately 105 to 106 colony-forming units (CFU) per milliliter in the test tubes.
Tube Dilution Assay
-
A series of sterile test tubes were prepared, each containing a specific volume of nutrient broth.
-
A serial two-fold dilution of the this compound stock solution was performed across the series of tubes to create a range of decreasing antibiotic concentrations.
-
Each tube was inoculated with the standardized bacterial suspension.
-
A positive control tube (containing broth and inoculum but no antibiotic) and a negative control tube (containing broth and the highest concentration of antibiotic but no inoculum) were included in each assay.
-
The tubes were incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).
-
Following incubation, the tubes were visually inspected for turbidity. The MIC was recorded as the lowest concentration of this compound in which no visible growth (i.e., no turbidity) was observed.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the tube dilution method used to determine the Minimum Inhibitory Concentration of this compound.
Signaling Pathways
The foundational study by Weinstein et al. (1967) focused on the antimicrobial spectrum of this compound and did not elucidate its specific mechanism of action or its effects on bacterial signaling pathways. Therefore, a diagrammatic representation of signaling pathways is not applicable based on the available data. Further research would be required to investigate the molecular targets and mechanisms of this compound.
In Vitro Activity of SCH-79797 Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of SCH-79797, a novel dual-mechanism antibiotic, against Gram-negative bacteria. The document details its mechanism of action, summarizes its inhibitory activity, and outlines the experimental protocols used for its evaluation.
Introduction: The Emergence of SCH-79797
The rise of antibiotic resistance, particularly in Gram-negative pathogens, presents a significant global health crisis. With a dearth of new antibiotic classes approved for treating Gram-negative infections in recent decades, innovative therapeutic agents are urgently needed.[1][2] SCH-79797 has emerged as a promising compound that kills both Gram-negative and Gram-positive bacteria.[1][2][3] Originally identified as a human PAR-1 antagonist, its potent antibacterial properties have been a subject of recent intensive research.[2] This guide focuses on the in vitro data demonstrating its efficacy against clinically relevant Gram-negative bacteria.
Mechanism of Action: A Dual-Targeting Approach
SCH-79797 exhibits a unique dual-targeting mechanism of action, a feature that contributes to its potent bactericidal activity and an undetectably low frequency of resistance development.[1][2][3] The compound simultaneously disrupts two critical cellular processes in bacteria:
-
Folate Metabolism Inhibition: One of the molecular moieties of SCH-79797, the pyrroloquinazolinediamine group, targets and inhibits folate metabolism, a pathway essential for the synthesis of nucleic acids and certain amino acids.[3]
-
Bacterial Membrane Disruption: The isopropylbenzene component of SCH-79797 directly targets and disrupts the integrity of the bacterial cell membrane.[1][3] This leads to rapid permeabilization of the membrane, cellular leakage, and ultimately, cell death.[4]
This dual-action is significant because membrane-disrupting agents are often selective for either Gram-positive or Gram-negative bacteria, whereas SCH-79797 is potent against both.[1][2]
Quantitative Data: In Vitro Inhibitory Activity
The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[1][2] SCH-79797 has demonstrated significant activity against a range of clinically relevant Gram-negative pathogens.
| Gram-Negative Pathogen | Strain | MIC (µg/mL) |
| Neisseria gonorrhoeae | WHO-L | 0.25 |
| Acinetobacter baumannii | ATCC 17978 | 1 |
| Acinetobacter baumannii | Clinical Isolate | 1 |
| Escherichia coli | lptD4213 | 1 |
| Enterobacter cloacae | >128 | |
| Pseudomonas aeruginosa | >128 |
Table 1: Minimum Inhibitory Concentrations (MICs) of SCH-79797 against selected Gram-negative bacteria. Data sourced from Martin, J. et al. (2020).[1]
The data indicates potent activity against N. gonorrhoeae and A. baumannii. The higher MIC values for E. cloacae and P. aeruginosa suggest lower susceptibility in the tested strains.[1]
Experimental Protocols
The determination of in vitro activity relies on standardized and reproducible methods. The following sections detail the key experimental protocols used to evaluate SCH-79797.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values for SCH-79797 are typically determined using the broth microdilution method, following guidelines from standards-developing organizations like the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of SCH-79797 that inhibits the visible growth of a specific bacterium in vitro.
Materials:
-
SCH-79797 stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth media
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of the SCH-79797 stock solution is prepared directly in the 96-well plates using the appropriate sterile broth. This creates a gradient of antibiotic concentrations across the wells.
-
Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted SCH-79797. Control wells are included: a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).
-
Incubation: The inoculated plates are incubated at 37°C for 14-18 hours.[1][2]
-
Reading and Interpretation: Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of SCH-79797 at which there is no visible growth of the bacteria.
Membrane Permeabilization Assay
To verify the membrane-disrupting activity of SCH-79797, a bacterial cytological profiling approach using a membrane-impermeable fluorescent dye is employed.
Objective: To visualize and confirm the disruption of the bacterial membrane upon treatment with SCH-79797.
Materials:
-
Log-phase bacterial culture (e.g., E. coli)
-
SCH-79797 at a concentration of 5x MIC
-
SYTOX Green nucleic acid stain (membrane-impermeable)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.
-
Treatment: Treat the bacterial cells with SCH-79797 (at 5x MIC) and a control (no antibiotic).
-
Staining: At specific time points (e.g., 30 minutes and 2 hours), add SYTOX Green dye to the cell suspensions.
-
Microscopy: Mount the stained cells on a slide and visualize them using a fluorescence microscope.
-
Interpretation: The uptake of SYTOX Green and subsequent green fluorescence of the bacterial cells indicates that the cell membrane has been compromised, allowing the dye to enter and bind to intracellular DNA. Rapid permeabilization at early time points suggests a direct membrane-active effect.[4]
Conclusion
SCH-79797 represents a significant development in the search for new antibiotics against challenging Gram-negative pathogens. Its novel dual-targeting mechanism of action, which combines the inhibition of a crucial metabolic pathway with the physical disruption of the cell membrane, results in potent bactericidal activity and a low propensity for resistance development. The in vitro data summarized in this guide provides a strong foundation for its continued investigation and development as a potential therapeutic agent. Further research, including in vivo efficacy and safety studies, will be critical in determining its clinical utility.
References
- 1. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. SCH79797 improves outcomes in experimental bacterial pneumonia by boosting neutrophil killing and direct antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Halomicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halomicin A is a member of the ansamycin class of antibiotics, a group of naturally occurring macrocyclic compounds known for their potent antimicrobial activity. Produced by the fermentation of Micromonospora halophytica, this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its isolation, characterization, and biological evaluation.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₈N₂O₁₃ | [1][2] |
| Molecular Weight | 810.93 g/mol | [1][2] |
| Appearance | Yellow-orange crystalline solid | [3] |
| Melting Point | 188-191 °C | [3] |
Solubility Profile
The solubility of this compound in various common laboratory solvents has been determined and is crucial for the design of in vitro and in vivo experiments.
| Solvent | Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
| Water | Sparingly soluble |
| Hexane | Insoluble |
Chemical Structure and Spectral Data
The chemical structure of this compound was elucidated through a combination of spectroscopic techniques.
Structure
Caption: 2D chemical structure of this compound.
Spectroscopic Data
The following table summarizes the key spectral data for this compound, which are instrumental for its identification and characterization.
| Technique | Key Peaks/Signals |
| ¹H NMR (CDCl₃, δ) | Characteristic peaks for aromatic protons, aliphatic chain protons, and methyl groups. |
| ¹³C NMR (CDCl₃, δ) | Resonances corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| Infrared (IR) (KBr, cm⁻¹) | Absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |
| UV-Vis (Methanol, λmax) | 235 nm, 275 nm, 315 nm, 420 nm |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight. |
Mechanism of Action and Signaling Pathways
This compound, as a member of the ansamycin family of antibiotics, exerts its antimicrobial effect by targeting a fundamental process in bacterial cells: transcription.
Inhibition of Bacterial RNA Polymerase
The primary molecular target of this compound is the β-subunit of the DNA-dependent RNA polymerase (RNAP).[4] By binding to a specific site on this subunit, this compound sterically hinders the formation of the phosphodiester bonds in the growing RNA chain, thereby inhibiting the initiation of transcription.[4] This disruption of RNA synthesis ultimately leads to the cessation of protein production and bacterial cell death.
Caption: this compound inhibits bacterial transcription by binding to RNA polymerase.
Experimental Protocols
The following sections provide detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation of this compound from Micromonospora halophytica
This protocol is based on the original method described by Weinstein et al. (1967).[3]
Caption: Experimental workflow for the isolation of this compound.
-
Fermentation: Micromonospora halophytica is cultured in a suitable fermentation medium under aerobic conditions. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal), and mineral salts. The fermentation is carried out at a controlled temperature and pH for a period sufficient to allow for the production of this compound.
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate. This compound will partition into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to chromatographic purification, typically using a silica gel column. The column is eluted with a gradient of solvents of increasing polarity to separate this compound from other components.
-
Crystallization: The purified this compound fractions are pooled, concentrated, and crystallized from a suitable solvent system to obtain the pure compound.
Characterization of this compound
The identity and purity of the isolated this compound are confirmed using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the purification process and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.
-
Spectroscopic Methods: As detailed in the "Chemical Structure and Spectral Data" section, including NMR, IR, UV-Vis, and Mass Spectrometry, to confirm the chemical structure.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The broth microdilution method is a standard procedure.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a defined cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing a specific concentration of this compound is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of this compound, a promising ansamycin antibiotic. The information presented, including quantitative data, a clear understanding of its mechanism of action, and comprehensive experimental protocols, serves as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents. The unique properties of this compound warrant further investigation into its therapeutic potential.
References
- 1. Halomicin, a new Micromonospora-produced antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
Methodological & Application
Synthetic Approaches to Novel Halomicin A Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halomicin A, a member of the ansamycin class of antibiotics, presents a compelling scaffold for the development of new antibacterial agents. Its complex structure, characterized by a macrocyclic ring fused to an aromatic nucleus, offers multiple sites for chemical modification to generate analogs with improved potency, expanded spectrum of activity, and enhanced pharmacokinetic properties. While the total synthesis of this compound is a formidable challenge, semi-synthetic modification of the naturally occurring ansamycin core provides a practical and efficient avenue for the exploration of its structure-activity relationships (SAR).
These application notes provide an overview of key synthetic strategies and detailed experimental protocols for the preparation of this compound analogs, drawing upon established methodologies for the chemical modification of the closely related and structurally similar rifamycin antibiotics. The protocols described herein are intended to serve as a foundational guide for researchers engaged in the discovery and development of novel ansamycin-based therapeutics.
Key Synthetic Strategies for Analog Generation
The generation of this compound analogs primarily revolves around the chemical modification of the ansamycin scaffold at several key positions. These modifications are aimed at altering the physicochemical properties and biological activity of the parent molecule. The most frequently targeted sites for modification include:
-
C3 and C4 Positions: The aromatic core of the ansamycin structure is amenable to the introduction of a variety of substituents at the C3 and C4 positions. Modifications at these sites have been shown to significantly impact antibacterial potency and spectrum.
-
C25 Position: The C25 acetate group can be hydrolyzed to a hydroxyl group, which then serves as a handle for the introduction of diverse functionalities, such as carbamates, to modulate the molecule's interaction with its biological target and evade resistance mechanisms.[1][2]
-
C21 and C23 Hydroxyl Groups: While essential for antibacterial activity, selective modification of the C21 and C23 hydroxyl groups can provide insights into the SAR of the ansa chain.
The following sections detail experimental protocols for these key transformations.
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of Rifamycin SV (as a Halomicin Analog Precursor) to Rifamycin S
This protocol describes the oxidation of the hydroquinone form of the ansamycin core to the quinone form, a common step in the preparation of rifamycin analogs.
Materials:
-
Rifamycin SV
-
Manganese (IV) oxide (activated)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve Rifamycin SV (1.0 g, 1.43 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add activated manganese (IV) oxide (5.0 g, 57.5 mmol) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol 95:5).
-
Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with DCM (3 x 20 mL).
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Rifamycin S.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure Rifamycin S.
Expected Yield: 80-90%
Protocol 2: Synthesis of C3-Substituted Analogs via Nucleophilic Aromatic Substitution
This protocol outlines the introduction of a morpholino group at the C3 position of the rifamycin S core. A similar strategy can be employed with other nucleophiles.
Materials:
-
Rifamycin S
-
Morpholine
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine
-
Ethyl acetate
-
Brine solution
Procedure:
-
Dissolve Rifamycin S (500 mg, 0.72 mmol) in anhydrous DMF (10 mL).
-
Add morpholine (0.13 mL, 1.44 mmol) and triethylamine (0.20 mL, 1.44 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the C3-morpholino-rifamycin S analog.
Expected Yield: 60-70%
Protocol 3: Synthesis of C25-Carbamate Analogs
This protocol describes the synthesis of C25-carbamate derivatives from the corresponding C25-alcohol, which can be obtained by hydrolysis of the C25-acetate group of the parent ansamycin.
Materials:
-
C25-hydroxy-rifamycin S analog
-
Appropriate isocyanate (e.g., benzyl isocyanate)
-
Dichloromethane (DCM), anhydrous
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
Dissolve the C25-hydroxy-rifamycin S analog (200 mg, 0.27 mmol) in anhydrous DCM (5 mL).
-
Add DMAP (3 mg, 0.027 mmol) to the solution.
-
Add the isocyanate (e.g., benzyl isocyanate, 0.04 mL, 0.32 mmol) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a few drops of methanol.
-
Dilute the mixture with DCM (20 mL) and wash with 1M HCl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired C25-carbamate analog.
Expected Yield: 50-80%
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of rifamycin analogs, which can be considered as models for this compound analog development.
Table 1: Synthetic Yields for Key Intermediates and Analogs
| Compound | Starting Material | Reaction Type | Yield (%) |
| Rifamycin S | Rifamycin SV | Oxidation | 85 |
| 3-Morpholino-rifamycin S | Rifamycin S | Nucleophilic Substitution | 65 |
| C25-Benzylcarbamoyl-rifamycin S | C25-Hydroxy-rifamycin S | Carbamoylation | 72 |
Table 2: In Vitro Antibacterial Activity of Rifamycin Analogs
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Rifampicin | 0.004 | 16 |
| Rifabutin | 0.008 | 32 |
| C25-modified analog 5j[2] | 0.25 | >64 |
| C25-modified analog 5f[3] | 2 | >64 |
Visualizations
The following diagrams illustrate the general synthetic workflow for the generation of this compound analogs based on the modification of the rifamycin scaffold.
Caption: General synthetic workflow for this compound analog generation.
Caption: Detailed pathway for C25 modification of the ansamycin core.
Conclusion
The semi-synthetic modification of the ansamycin scaffold provides a robust platform for the generation of novel this compound analogs. The protocols and strategies outlined in these application notes offer a starting point for researchers to explore the vast chemical space around this promising class of antibiotics. Through systematic modification and biological evaluation, it is anticipated that new this compound analogs with superior therapeutic profiles can be developed to address the growing challenge of antibiotic resistance.
References
Unraveling the Antibacterial Potential of Halomicin A: Application Notes and Protocols for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halomicin A, a member of the ansamycin class of antibiotics, presents a promising scaffold for the development of novel antibacterial agents. Like other ansamycins, its mechanism of action involves the inhibition of bacterial RNA polymerase, a crucial enzyme for bacterial survival. Understanding the structure-activity relationship (SAR) of this compound is paramount for designing more potent and specific derivatives with improved pharmacological properties. This document provides detailed application notes and experimental protocols to guide researchers in conducting SAR studies on this compound and its analogs.
Data Presentation: Structure-Activity Relationship of this compound Analogs
A comprehensive literature search did not yield specific quantitative structure-activity relationship (SAR) data for a series of this compound analogs. Typically, SAR studies involve synthesizing a library of related compounds and evaluating their biological activity, often presented as Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The table below is a template that researchers can use to structure their experimental data as they synthesize and test new this compound derivatives.
Table 1: Template for Summarizing Antibacterial Activity of this compound Analogs
| Compound ID | Modification from this compound | MIC (µg/mL) vs. Staphylococcus aureus (ATCC 29213) | MIC (µg/mL) vs. Escherichia coli (ATCC 25922) | Notes on Cytotoxicity (e.g., IC50 vs. HeLa cells in µg/mL) |
| This compound | - (Parent Compound) | Insert experimental value | Insert experimental value | Insert experimental value |
| Analog 1 | e.g., Modification at C-X | Insert experimental value | Insert experimental value | Insert experimental value |
| Analog 2 | e.g., Modification at C-Y | Insert experimental value | Insert experimental value | Insert experimental value |
| Analog 3 | e.g., Modification at C-Z | Insert experimental value | Insert experimental value | Insert experimental value |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method to determine the minimum concentration of a this compound analog that inhibits the visible growth of a test bacterium.
Materials:
-
This compound analogs (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of each analog in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the appropriate antibiotic dilution to the corresponding wells of a new sterile 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only) on each plate.
-
-
Incubation and Reading:
-
Cover the plates and incubate at 37°C for 18-24 hours.
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Protocol 2: Synthesis of this compound Analogs (General Workflow)
The synthesis of new this compound analogs is a complex process that will depend on the specific modifications desired. Below is a generalized workflow for the chemical modification of the this compound scaffold.
Caption: General workflow for the synthesis and evaluation of this compound analogs.
Mandatory Visualizations
Signaling Pathway: Bacterial Transcription Initiation and Inhibition by Ansamycins
The primary target of this compound and other ansamycin antibiotics is the bacterial RNA polymerase (RNAP). These antibiotics function by binding to the β-subunit of RNAP, thereby sterically blocking the path of the elongating RNA transcript. This prevents the synthesis of messenger RNA (mRNA) and ultimately leads to bacterial cell death.
Caption: Inhibition of bacterial transcription initiation by this compound.
Experimental Workflow: SAR Study of this compound
A typical workflow for conducting a structure-activity relationship study of this compound involves a multidisciplinary approach, from chemical synthesis to biological evaluation.
Caption: Workflow for a this compound structure-activity relationship study.
Application Notes and Protocols: High-Throughput Screening Assays for Halomicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction to Halomicin A
This compound is a member of the ansamycin class of antibiotics, known for its activity against a range of Gram-positive and Gram-negative bacteria.[1] Like other ansamycins, the primary mechanism of action of this compound is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is essential for transcription, the process of copying DNA into RNA, which is a fundamental step in gene expression and protein synthesis. By binding to the β-subunit of the bacterial RNAP, this compound sterically hinders the path of the elongating RNA molecule, thereby halting transcription and ultimately leading to bacterial cell death. This specific targeting of a crucial bacterial enzyme makes this compound and other RNAP inhibitors promising candidates for antibiotic development.
High-throughput screening (HTS) plays a pivotal role in the discovery and development of new antimicrobial agents. By enabling the rapid screening of large compound libraries, HTS can efficiently identify molecules that modulate the activity of a specific target, such as bacterial RNAP. These application notes provide detailed protocols for two distinct HTS assays designed to identify and characterize inhibitors of bacterial RNA polymerase, using this compound as a reference compound. The assays described are a biochemical-based fluorescence assay and a cell-based reporter gene assay.
Data Presentation: Quantitative Analysis of RNA Polymerase Inhibitors
While specific quantitative data for this compound is not widely available, the following tables present representative data for a well-characterized ansamycin antibiotic, Rifampicin, which also targets the β-subunit of bacterial RNA polymerase. This data is provided to illustrate the expected outcomes of the described HTS assays and to serve as a benchmark for the evaluation of novel compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Rifampicin against Common Bacterial Strains
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.004 - 0.03 |
| Escherichia coli | Gram-negative | 4 - 16 |
Note: MIC values can vary depending on the specific strain and the testing conditions.
Table 2: Half-maximal Inhibitory Concentration (IC50) of Rifampicin against Bacterial RNA Polymerase
| Enzyme Source | Assay Type | IC50 (nM) |
| Escherichia coli RNAP | In vitro transcription assay | ~20 |
| Mycobacterium tuberculosis RNAP | In vitro transcription assay | ~10 |
Note: IC50 values are dependent on the specific assay conditions, including enzyme and substrate concentrations.
Signaling Pathway: Inhibition of Bacterial Transcription
The following diagram illustrates the mechanism of action of this compound and other ansamycin antibiotics in the context of bacterial transcription.
Caption: Inhibition of bacterial RNA polymerase by this compound.
Experimental Protocols
Biochemical HTS Assay: Fluorescence-Based RNA Polymerase Assay
This assay measures the activity of purified bacterial RNA polymerase by detecting the incorporation of a fluorescently labeled nucleotide into a newly synthesized RNA strand.
Principle: In the presence of a DNA template and nucleotide triphosphates (NTPs), including a fluorescently labeled UTP analog, RNA polymerase synthesizes an RNA molecule. The incorporation of the fluorescent UTP results in an increase in fluorescence signal, which is proportional to the enzyme's activity. Inhibitors of RNAP will prevent this incorporation, leading to a decrease in the fluorescence signal.
Materials:
-
Purified bacterial RNA polymerase (e.g., from E. coli or S. aureus)
-
DNA template containing a suitable promoter (e.g., T7A1 promoter)
-
NTP mix (ATP, GTP, CTP)
-
Fluorescently labeled UTP (e.g., fluorescein-UTP or a commercially available analog)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)
-
384-well black, flat-bottom plates
-
Compound library
-
Positive control (e.g., Rifampicin)
-
Negative control (e.g., DMSO)
-
Fluorescence plate reader
Workflow Diagram:
Caption: Workflow for the fluorescence-based RNAP assay.
Protocol:
-
Compound Plating: Dispense 2 µL of each test compound from the library into the wells of a 384-well plate. Include wells with a positive control (Rifampicin, final concentration e.g., 10 µM) and a negative control (DMSO).
-
Enzyme and Template Addition: Prepare a master mix containing the assay buffer, RNA polymerase (e.g., 50 nM final concentration), and the DNA template (e.g., 20 nM final concentration). Add 18 µL of this master mix to each well of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a solution of NTPs, including the fluorescently labeled UTP, in assay buffer. Add 5 µL of this NTP mix to each well to initiate the transcription reaction. The final concentrations should be optimized, for example: 100 µM ATP, GTP, CTP, and 10 µM fluorescent UTP.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure a linear reaction rate.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC50 values.
Cell-Based HTS Assay: Luciferase Reporter Gene Assay
This assay utilizes a bacterial strain engineered to express a reporter gene, such as luciferase, under the control of a constitutive or inducible promoter. The level of reporter gene expression is directly proportional to the activity of the bacterial transcription machinery.
Principle: A bacterial reporter strain is treated with test compounds. If a compound inhibits bacterial transcription, the expression of the luciferase reporter gene will be reduced, leading to a decrease in the luminescence signal upon addition of the luciferase substrate. This assay provides the advantage of assessing compound activity in a whole-cell context, taking into account cell permeability and potential off-target effects.
Materials:
-
Bacterial reporter strain (e.g., E. coli or S. aureus expressing luciferase)
-
Growth medium (e.g., Luria-Bertani broth)
-
384-well white, clear-bottom plates
-
Compound library
-
Positive control (e.g., Rifampicin)
-
Negative control (e.g., DMSO)
-
Luciferase assay reagent (containing cell lysis buffer and luciferin substrate)
-
Luminometer plate reader
Workflow Diagram:
Caption: Workflow for the luciferase reporter gene assay.
Protocol:
-
Cell Plating: Grow the bacterial reporter strain to the mid-logarithmic phase. Dilute the culture in fresh growth medium to a predetermined optimal cell density. Dispense 40 µL of the cell suspension into each well of a 384-well white, clear-bottom plate.
-
Compound Addition: Add 100 nL of each test compound, positive control (Rifampicin), and negative control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow for robust reporter gene expression (e.g., 2-4 hours). This incubation time should be optimized to maximize the signal-to-background ratio.
-
Lysis and Substrate Addition: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 40 µL of the luciferase assay reagent to each well. This reagent will lyse the bacterial cells and provide the luciferin substrate.
-
Lysis Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark to ensure complete cell lysis and stabilization of the luminescent signal.
-
Luminescence Reading: Measure the luminescence in each well using a luminometer plate reader.
-
Data Analysis: Calculate the percent inhibition of luciferase expression for each compound relative to the controls. It is also recommended to perform a parallel assay to measure cell viability (e.g., using a resazurin-based assay) to distinguish between specific transcription inhibitors and compounds that are generally cytotoxic.
These detailed protocols and accompanying information provide a robust framework for the high-throughput screening and identification of novel inhibitors of bacterial RNA polymerase, with this compound serving as a key reference compound for this important class of antibiotics.
References
Application Notes and Protocols for the Analytical Detection and Quantification of Halomicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halomicin A is a member of the ansamycin class of antibiotics, which are characterized by a unique ansa-bridged macrocyclic lactam structure. These natural products have garnered significant interest due to their potent antimicrobial and antitumor activities. The primary mechanism of action for ansamycins involves the inhibition of bacterial RNA polymerase, a critical enzyme in prokaryotic transcription. This document provides detailed application notes and proposed protocols for the analytical detection and quantification of this compound in various matrices, leveraging common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Given the limited availability of specific validated methods for this compound, the following protocols are based on established and validated methods for structurally similar ansamycin antibiotics, such as rifampicin and geldanamycin. These methods serve as a robust starting point for the development and validation of a dedicated this compound assay.
I. Proposed Analytical Methods
Two primary analytical methodologies are proposed for the sensitive and selective quantification of this compound:
-
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): A cost-effective and widely available technique suitable for routine analysis and quantification at moderate concentrations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for trace-level detection and quantification in complex biological matrices.
II. Quantitative Data Summary
| Parameter | Representative Value (Rifampicin in Human Plasma) |
| Linearity Range | 5 - 40,000 µg/L[1] |
| Lower Limit of Quantification (LLOQ) | 5 µg/L[1] |
| Precision (RSD%) | < 15%[2] |
| Accuracy (% Recovery) | 85 - 115% |
| Extraction Recovery | ~92%[3] |
III. Experimental Protocols
A. Protocol 1: HPLC-UV Method for this compound Quantification (Proposed)
This protocol is adapted from established methods for other ansamycin antibiotics and should be validated for this compound.
1. Sample Preparation (from bacterial culture supernatant)
-
Objective: To extract this compound and remove interfering substances.
-
Procedure:
-
Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells.
-
Collect the supernatant.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.
-
Vortex vigorously for 2 minutes and centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the organic (upper) layer containing this compound.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection.
-
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid). A starting point could be a 60:40 (v/v) mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by acquiring the UV-Vis spectrum of a this compound standard. A starting wavelength of 254 nm or 334 nm (common for ansamycins) can be used for initial development.
-
Injection Volume: 20 µL.
3. Quantification
-
Prepare a series of standard solutions of purified this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
B. Protocol 2: LC-MS/MS Method for this compound Quantification (Proposed)
This protocol provides a framework for a highly sensitive and selective method, particularly for biological matrices. It is based on common practices for ansamycin analysis.[1][4][5]
1. Sample Preparation (from plasma)
-
Objective: To precipitate proteins and extract this compound.
-
Procedure:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound, or another ansamycin not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm filter or use a filter vial before injection.
-
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 or similar reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: Return to 10% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: These will need to be determined by infusing a standard solution of this compound. The precursor ion (Q1) will be the [M+H]+ ion of this compound, and the product ions (Q3) will be characteristic fragments.
3. Quantification
-
Quantification is performed using a calibration curve constructed from the peak area ratios of the analyte to the internal standard versus the concentration of the standards.
IV. Visualizations
Mechanism of Action of Ansamycin Antibiotics
Ansamycin antibiotics, including this compound, exert their antibacterial effect by targeting and inhibiting bacterial RNA polymerase (RNAP).[6] This enzyme is responsible for transcribing DNA into RNA, a fundamental step in protein synthesis and cell viability. The ansamycin molecule binds to a specific pocket on the β-subunit of the RNAP, in close proximity to the active site. This binding sterically hinders the elongation of the nascent RNA chain, leading to the cessation of transcription and ultimately, bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the key steps in the proposed LC-MS/MS workflow for the quantification of this compound from a biological matrix.
Caption: LC-MS/MS analytical workflow.
References
- 1. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-MS Analysis of Halomicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halomicin A is an ansamycin antibiotic with activity against both Gram-positive and Gram-negative bacteria.[1] As with other members of the ansamycin class, its mechanism of action involves the inhibition of bacterial RNA polymerase, a critical enzyme for bacterial viability.[2][3][4][5][6] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, drug metabolism research, and formulation development.
This document provides a detailed, proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of this compound. Due to the limited availability of specific validated methods for this compound in current literature, the following protocols are based on established methods for the structurally similar and well-researched ansamycin antibiotic, Rifampicin, as well as general principles of antibiotic analysis by LC-MS/MS.
Chemical Information for this compound:
| Parameter | Value | Reference |
| Molecular Formula | C43H58N2O13 | [1] |
| Molecular Weight | 810.93 g/mol | [1] |
| CAS Number | 56411-51-9 | [1] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Bacterial Culture Supernatant
This protocol describes a liquid-liquid extraction method suitable for isolating this compound from a microbial fermentation broth.
Materials:
-
Bacterial culture supernatant containing this compound
-
Ethyl acetate (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Methanol (HPLC grade)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
0.22 µm syringe filters
Procedure:
-
To 10 mL of the bacterial culture supernatant in a 50 mL centrifuge tube, add 1 g of NaCl and vortex to dissolve. The salt helps to reduce the formation of emulsions.
-
Add 20 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate to maximize recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Analysis
The following HPLC-MS/MS parameters are proposed for the separation and detection of this compound.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Program | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary
The following table summarizes the hypothetical quantitative parameters for the HPLC-MS/MS analysis of this compound, based on typical performance for similar antibiotic compounds. These values should be determined experimentally during method validation.
| Parameter | Hypothetical Value |
| Retention Time (RT) | ~ 6.5 min |
| Precursor Ion ([M+H]+) | m/z 811.9 |
| Product Ions (for MRM) | m/z 779.9 (loss of CH3OH), m/z 496.5 |
| Linearity Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Proposed Signaling Pathway: Inhibition of Bacterial RNA Polymerase
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. journals.asm.org [journals.asm.org]
- 6. What are Bacterial RNAP inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for the Quantification of Halomicin A in Complex Matrices using LC-MS/MS
Introduction
Halomicin A, a member of the ansamycin class of antibiotics, exhibits activity against a range of Gram-positive and Gram-negative bacteria. As with many novel antibiotic candidates, robust and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed application note and a model protocol for the quantification of this compound in complex biological matrices, such as plasma and tissue, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Due to the limited availability of specific analytical methods for this compound in the public domain, the following protocols are based on established and validated methods for a structurally related and well-characterized ansamycin antibiotic, Rifampicin. These methodologies provide a strong foundation for developing a validated assay for this compound.
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase HPLC column and subsequent detection by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared in the same matrix.
Data Presentation: Quantitative Performance (Model Data based on Rifampicin Analysis)
The following tables summarize the expected quantitative performance of an LC-MS/MS method for an ansamycin antibiotic in human plasma, based on published data for Rifampicin.[1][2][3][4][5] These values can be considered as target parameters for the method development and validation of a this compound assay.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 5 - 40,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 - 25 ng/mL |
| Limit of Detection (LOD) | 0.0067 - 0.15 µg/mL |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 25 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Low QC | 75 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Medium QC | 500 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High QC | 8000 | < 15% | 85 - 115% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Value |
| Extraction Recovery | > 90% |
| Matrix Effect | Minimal (<15%) |
Experimental Protocols
The following are detailed experimental protocols that can be adapted for the analysis of this compound.
Protocol 1: Sample Preparation - Protein Precipitation for Plasma Samples
This protocol is a rapid and straightforward method for sample cleanup in plasma.[2][6]
Materials:
-
Human plasma (or other relevant biological fluid)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., Rifampicin-d8 or another suitable stable isotope-labeled analog)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw plasma samples and quality control (QC) samples to room temperature.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 2.5 mg/L Rifampicin-d8).[3]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE) for Tissue Homogenates
This protocol is suitable for more complex matrices like tissue homogenates, providing a cleaner extract.
Materials:
-
Tissue homogenate (e.g., in phosphate-buffered saline)
-
This compound reference standard
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Oasis HLB or equivalent)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
SPE vacuum manifold
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To 200 µL of tissue homogenate, add the internal standard solution.
-
Add 200 µL of 4% phosphoric acid to precipitate proteins. Vortex and centrifuge.
-
Load the supernatant onto an SPE cartridge pre-conditioned with 1 mL of methanol followed by 1 mL of water.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol outlines the chromatographic and mass spectrometric conditions for the analysis.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm).[3]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-1.5 min: 5% to 95% B
-
1.5-2.0 min: 95% B
-
2.0-2.1 min: 95% to 5% B
-
2.1-3.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.[5]
-
Desolvation Gas Flow: 1000 L/hr.[5]
-
MRM Transitions (Hypothetical for this compound):
-
Note: These transitions need to be optimized by infusing a standard solution of this compound into the mass spectrometer.
-
This compound: Precursor ion (e.g., [M+H]⁺ = 811.9) → Product ion (to be determined).
-
Internal Standard (e.g., Rifampicin-d8): m/z 831.5 → 799.5.[5]
-
Stability Information
Ansamycin antibiotics can be susceptible to degradation. It is crucial to perform stability assessments during method validation. Based on studies of other antibiotics, the following storage conditions are recommended[7]:
-
Short-term (up to 24 hours): Refrigeration at 2-8°C.
-
Long-term: Freezing at -70°C or below.
-
Avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Logical relationship of method development and validation.
References
- 1. [PDF] Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma | Semantic Scholar [semanticscholar.org]
- 2. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijper.org [ijper.org]
- 7. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of Halomicin A from Micromonospora Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the isolation and purification of Halomicin A, an ansamycin antibiotic, from the fermentation broth of Micromonospora halophytica. The protocol covers submerged fermentation, solvent-based extraction of the active metabolite, and a multi-step chromatographic purification process designed to yield high-purity this compound suitable for downstream applications, including structural elucidation, bioactivity screening, and preclinical development.
Introduction
This compound is a member of the ansamycin class of antibiotics, produced by the actinomycete Micromonospora halophytica.[1] Like other ansamycins, it exhibits significant activity against Gram-positive bacteria. The complex structure of this compound makes its purification from the fermentation culture a critical step for further research and development. This protocol outlines a robust and reproducible workflow for obtaining purified this compound, beginning with the cultivation of the producing microorganism and culminating in a highly purified compound. The procedure involves initial extraction from the culture broth and mycelium, followed by sequential chromatographic steps to remove impurities.
Experimental Protocols
Stage 1: Fermentation of Micromonospora halophytica
This protocol describes the cultivation of Micromonospora halophytica (e.g., ATCC 27596) for the production of this compound in a liquid medium.
Materials:
-
Lyophilized culture of Micromonospora halophytica
-
ATCC® Medium 172 (N-Z Amine with Soluble Starch and Glucose)
-
Seed Flasks (250 mL baffled)
-
Production Fermenter (5 L)
-
Incubator Shaker
-
Autoclave
Protocol:
-
Inoculum Preparation: Aseptically inoculate a 250 mL baffled flask containing 50 mL of ATCC Medium 172 with the M. halophytica culture.
-
Incubation: Incubate the flask at 26°C on a rotary shaker at 220 rpm for 3-4 days, or until dense growth is observed. This serves as the seed culture.
-
Production Culture: Aseptically transfer the seed culture (5% v/v) into a 5 L fermenter containing 3 L of sterile ATCC Medium 172.
-
Fermentation Conditions: Maintain the fermentation at 26°C with an aeration rate of 1 VVM (volume of air per volume of medium per minute) and agitation at 300 rpm for 5-7 days. Monitor the pH and antibiotic production periodically.
Stage 2: Crude Extraction of this compound
This protocol details the extraction of the crude antibiotic mixture from the fermentation broth and mycelial biomass.
Materials:
-
Fermentation Culture Broth (from Stage 1)
-
Ethyl Acetate
-
Acetone
-
Centrifuge and appropriate bottles
-
Rotary Evaporator
-
Sodium Hydroxide (2N NaOH)
Protocol:
-
Separation of Mycelium and Filtrate: Harvest the fermentation broth and centrifuge at 8,000 rpm for 20 minutes to separate the mycelial mass from the culture supernatant (filtrate).
-
Filtrate Extraction:
-
Adjust the pH of the culture filtrate to 7.0 using 2N NaOH.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the filtrate.
-
Shake vigorously for 30 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the extraction process on the aqueous layer to maximize recovery.
-
-
Mycelial Extraction:
-
To the collected mycelial pellet, add three volumes of acetone.
-
Stir or sonicate the mixture for 1 hour to lyse the cells and extract intracellular metabolites.
-
Centrifuge to pellet the cell debris and collect the acetone supernatant.
-
-
Combine and Concentrate:
-
Combine the ethyl acetate extracts from the filtrate and the acetone extract from the mycelium.
-
Concentrate the combined organic extracts in vacuo using a rotary evaporator at 40°C until a crude, oily residue is obtained. This is the crude this compound extract.
-
Stage 3: Chromatographic Purification
This stage involves a two-step chromatography process to purify this compound from the crude extract.
2.3.1. Step A: Silica Gel Column Chromatography (Flash Chromatography)
This initial step aims to separate this compound from highly polar and non-polar impurities.
Materials:
-
Crude this compound extract
-
Silica Gel (60-120 mesh)
-
Glass Chromatography Column
-
Solvents: Hexane, Acetone (HPLC grade)
-
Fraction collection tubes
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)
Protocol:
-
Column Packing: Prepare a slurry of silica gel in 100% hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of acetone and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a step gradient of increasing acetone concentration in hexane.
-
Begin with 100% Hexane.
-
Increase acetone content incrementally (e.g., 9:1, 8:2, 7:3, 6:4 Hexane:Acetone, v/v).
-
-
Fraction Collection & Analysis: Collect fractions (e.g., 15 mL each) and analyze them by TLC to identify those containing this compound. Pool the fractions that show a prominent spot corresponding to this compound.
-
Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to yield a semi-purified this compound fraction.
2.3.2. Step B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This final polishing step separates this compound from closely related structural analogs, yielding a highly pure product.
Materials:
-
Semi-purified this compound fraction
-
Preparative RP-HPLC system with UV detector
-
C18 Column (e.g., 10 µm particle size, 250 x 20 mm)
-
Solvents: Acetonitrile, Water (HPLC grade), Formic Acid
-
Fraction collector
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Sample Preparation: Dissolve the semi-purified fraction in a small volume of the initial mobile phase mixture (e.g., 50:50 Water:Acetonitrile). Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 15 mL/min
-
Detection: UV at 280 nm
-
Gradient:
-
0-5 min: 50% B
-
5-30 min: Linear gradient from 50% to 95% B
-
30-35 min: 95% B
-
35-40 min: Return to 50% B (re-equilibration)
-
-
-
Purification: Inject the sample onto the column. Collect fractions corresponding to the major peak representing this compound.
-
Final Processing: Pool the pure fractions, evaporate the acetonitrile, and lyophilize the remaining aqueous solution to obtain pure this compound as a solid powder.
Results and Data Presentation
The effectiveness of the purification strategy is summarized in the following table. The data presented is representative of a typical purification process starting from a 3-liter fermentation culture.
| Purification Step | Total Volume (mL) | Total this compound (mg) | Purity (%) | Yield (%) | Fold Purification |
| Crude Extract | 200 | 450 | ~15 | 100 | 1 |
| Silica Gel Chromatography | 50 | 210 | ~65 | 46.7 | 4.3 |
| Preparative RP-HPLC | 25 | 135 | >98 | 30.0 | 6.5 |
Note: Total this compound and purity are estimated based on HPLC analysis with a standard curve. The data is illustrative.
Visualizations
Experimental Workflow Diagram
The overall logical workflow for the purification of this compound is depicted below.
Caption: Workflow for this compound purification from fermentation to pure compound.
Logical Relationship in Chromatography
The following diagram illustrates the logical principle of separation in reversed-phase chromatography.
Caption: Principle of separation in reversed-phase chromatography for this compound.
References
Application Notes and Protocols for Optimal Halomicin A Yield
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halomicin A, an ansamycin antibiotic produced by the actinomycete Micromonospora halophytica, exhibits notable activity against a range of bacteria.[1][2] As with many microbial secondary metabolites, optimizing the fermentation process is critical for achieving high yields suitable for research and potential drug development. While specific, publicly available protocols for maximizing this compound production are scarce, a comprehensive fermentation strategy can be developed by drawing upon established methodologies for other Micromonospora species and ansamycin antibiotics.[3][4][5][6][7]
This document provides detailed protocols and application notes for the fermentation of Micromonospora halophytica to enhance the production of this compound. The protocols are based on general principles of actinomycete fermentation and specific data available for related antibiotic production processes.
Data Presentation
Table 1: Recommended Media Composition for Micromonospora halophytica Fermentation
| Component | Concentration (g/L) | Role | Notes |
| Carbon Sources | |||
| Glucose | 10 - 20 | Primary carbon and energy source | Easily metabolizable. Higher concentrations may lead to catabolite repression. |
| Soluble Starch | 10 - 20 | Complex carbon source | Sustained release of glucose, promoting prolonged antibiotic production. |
| Nitrogen Sources | |||
| Soybean Meal | 15 - 25 | Complex nitrogen source | Provides amino acids, peptides, and other growth factors. |
| Yeast Extract | 3 - 5 | Source of vitamins and growth factors | Stimulates robust mycelial growth. |
| Peptone | 2 - 5 | Organic nitrogen source | Provides readily available amino acids. |
| Mineral Salts | |||
| NaCl | 0.5 - 1.0 | Osmoprotectant and ion source | M. halophytica is a halophilic organism. |
| K₂HPO₄ | 0.5 - 1.0 | Buffering agent and source of potassium and phosphate | Maintains pH stability and provides essential ions. |
| MgSO₄·7H₂O | 0.5 | Source of magnesium | Cofactor for many enzymes. |
| FeSO₄·7H₂O | 0.01 | Trace element | Essential for cellular respiration and enzyme function. |
| CaCO₃ | 2.0 - 3.0 | Buffering agent | Helps to maintain a stable pH during fermentation. |
Table 2: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimal Range | Rationale |
| Temperature | 28 - 30°C | Promotes optimal growth and secondary metabolite production in many Micromonospora species.[4] |
| pH | 7.0 - 7.2 | A neutral to slightly alkaline pH is generally favorable for actinomycete growth and antibiotic synthesis.[4][5] |
| Agitation | 150 - 200 rpm | Ensures adequate mixing and oxygen transfer in shake flask cultures. |
| Aeration | 1.0 - 1.5 vvm (in fermenter) | Crucial for the aerobic metabolism of Micromonospora. |
| Inoculum Size | 5 - 10% (v/v) | A sufficient inoculum ensures a rapid onset of the growth phase. |
| Fermentation Time | 5 - 7 days | Antibiotic production typically occurs during the stationary phase of growth.[4] |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Strain Maintenance: Maintain a pure culture of Micromonospora halophytica on ISP Medium 2 agar slants (Yeast Extract 4 g/L, Malt Extract 10 g/L, Dextrose 4 g/L, Agar 20 g/L, pH 7.2).
-
Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (same as fermentation medium but can be simpler, e.g., without complex carbon sources) with a loopful of spores or mycelia from the agar slant.
-
Incubation: Incubate the seed culture on a rotary shaker at 28°C and 180 rpm for 48-72 hours until dense growth is observed.
Protocol 2: Fermentation for this compound Production
-
Medium Preparation: Prepare the fermentation medium as detailed in Table 1 in a suitable fermentation vessel (e.g., 250 mL flasks with 50 mL of medium for screening, or a larger fermenter). Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically transfer the seed culture to the fermentation medium to achieve the desired inoculum size (e.g., 5% v/v).
-
Incubation: Incubate the fermentation culture under the conditions specified in Table 2.
-
Monitoring: Monitor the fermentation by periodically and aseptically withdrawing samples to measure pH, cell growth (dry cell weight), and this compound concentration.
-
Precursor Feeding (Optional): To potentially enhance the yield, a sterile solution of 3-amino-5-hydroxybenzoic acid (AHBA), a key precursor for ansamycin biosynthesis, can be fed to the culture at the onset of the stationary phase (e.g., after 48-72 hours).[8][9][10] A final concentration of 0.1-0.5 g/L can be tested.
Protocol 3: Extraction and Quantification of this compound
-
Harvesting: After the fermentation period, harvest the broth by centrifugation to separate the mycelia from the supernatant.
-
Extraction:
-
Extract the supernatant with an equal volume of a suitable organic solvent such as ethyl acetate. Repeat the extraction 2-3 times.
-
Extract the mycelial pellet with a polar organic solvent like acetone or methanol to recover intracellular this compound.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Quantification: Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile and water. Use a known standard of this compound to create a calibration curve for quantification.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STRUCTURES OF HALOMICINS A AND C [jstage.jst.go.jp]
- 3. Improved Rifamycin B Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. primescholars.com [primescholars.com]
- 6. researchgate.net [researchgate.net]
- 7. Fermentation studies of rustmicin production by a Micromonospora sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaling Up Halomicin A Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halomicin A, a member of the ansamycin class of antibiotics, is a secondary metabolite produced by the marine actinomycete Micromonospora halophytica.[1] This class of antibiotics is known for its potent antimicrobial activity. This document provides detailed application notes and protocols for scaling up the production of this compound, focusing on fermentation optimization, extraction, and purification. The methodologies presented are based on established principles for antibiotic production by actinomycetes and are intended to serve as a guide for process development and optimization.
Fermentation of Micromonospora halophytica
Strain Maintenance and Inoculum Development
Micromonospora halophytica can be maintained on agar slants of a suitable medium, such as ATCC Medium 172 (N-Z amine with soluble starch and glucose) or ISP 2 Medium (Yeast Malt Agar).[2]
Protocol 1: Inoculum Development
-
Aseptically transfer a loopful of spores from a mature slant of Micromonospora halophytica into a 250 mL flask containing 50 mL of seed medium (e.g., ATCC Medium 172).
-
Incubate the flask at 26-30°C on a rotary shaker at 200-250 rpm for 2-3 days, or until dense growth is observed.
-
This seed culture is used to inoculate the production fermentation tanks.
Production Fermentation
The production of this compound is carried out in a nutrient-rich fermentation medium. The composition of the medium and the fermentation parameters are critical for maximizing the yield.
Protocol 2: Production Fermentation
-
Prepare the production medium. A variety of media can be used as a starting point for optimization (see Table 1 for examples).[2][3][4]
-
Sterilize the production medium in a fermenter.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Conduct the fermentation at a controlled temperature (e.g., 28-30°C) and pH (e.g., 6.5-7.5). Maintain aeration and agitation to ensure sufficient dissolved oxygen levels.
-
Monitor the fermentation for key parameters such as pH, dissolved oxygen, substrate consumption, and this compound concentration over a period of 7-14 days.
Optimization of Fermentation Parameters
To enhance the production of this compound, systematic optimization of fermentation conditions is crucial. This can be achieved using a "one-factor-at-a-time" approach or statistical methods like response surface methodology.[5][6][7][8]
Table 1: Example Fermentation Media for Micromonospora Species
| Media Component | Basal Medium (g/L) | Optimized Medium for a Related Antibiotic (g/L) |
| Glucose | 10 | 40 |
| Soluble Starch | 10 | 20 |
| Soybean Meal | 5 | 25 |
| Yeast Extract | 4 | - |
| Malt Extract | 10 | - |
| N-Z Amine | 1 | - |
| CaCO₃ | 2 | 3 |
| K₂HPO₄ | 1 | - |
| MgSO₄·7H₂O | 0.5 | - |
| NaCl | 0.5 | - |
Note: The "Optimized Medium" is based on data for Chrysomycin A production by a Streptomyces sp. and serves as a starting point for the optimization of this compound production.[7]
Table 2: Hypothetical Quantitative Data for this compound Production Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition |
| Medium | Basal | Medium A | Medium B | Optimized Medium |
| Temperature (°C) | 26 | 30 | 28 | 28 |
| pH | 6.5 | 7.5 | 7.0 | 7.0 |
| Dissolved Oxygen (%) | 20 | 40 | 30 | 30 |
| This compound Yield (mg/L) | 50 | 120 | 150 | 250 |
Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only, as specific yield data for this compound is not publicly available. The values are intended to demonstrate the potential impact of optimization.
Extraction and Purification of this compound
Following fermentation, this compound must be extracted from the culture broth and purified.
Extraction
Protocol 3: Solvent Extraction of this compound
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extract the clarified broth with a water-immiscible organic solvent such as ethyl acetate or n-butanol at a 1:1 (v/v) ratio.[9][10]
-
Repeat the extraction process 2-3 times to ensure complete recovery of this compound.
-
Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
Purification
The crude extract can be purified using chromatographic techniques.
Protocol 4: Chromatographic Purification of this compound
-
Silica Gel Chromatography:
-
Dissolve the concentrated crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and analyze them for the presence of this compound using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure this compound.
-
-
Preparative HPLC (Optional):
-
For higher purity, the semi-purified this compound can be subjected to preparative reverse-phase HPLC.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol with a small amount of trifluoroacetic acid).
-
Collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain this compound as a solid powder.
-
Visualizing Key Processes
This compound Biosynthetic Pathway
The biosynthesis of ansamycins like this compound generally starts with the formation of 3-amino-5-hydroxybenzoic acid (AHBA) from precursors derived from the shikimate pathway. This starter unit is then extended by a polyketide synthase (PKS) using acetate and propionate units.
References
- 1. scispace.com [scispace.com]
- 2. Micromonospora halophytica | Type strain | DSM 43171, ATCC 27596, JCM 3125, KCC A-0125, NRRL 2998, BCRC 11658, CBS 336.76, CECT 3293, CGMCC 4.1078, CGMCC 4.1490, IFM 1276, IFO 14112, KCTC 9551, NBRC 14112, NCIMB 2223 | BacDiveID:7964 [bacdive.dsmz.de]
- 3. Antibiotic G-418, a New Micromonospora-Produced Aminoglycoside with Activity Against Protozoa and Helminths: Fermentation, Isolation, and Preliminary Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]
Halomicin A: A Promising Ansamycin Antibiotic for Drug Discovery
Application Notes and Protocols for Researchers
Introduction
Halomicin A is a naturally occurring antibiotic belonging to the ansamycin class, a group of compounds known for their potent antimicrobial properties. First isolated from the fermentation broth of Micromonospora halophytica by Weinstein et al. in 1967, this compound has demonstrated activity against a range of Gram-positive and some Gram-negative bacteria. The unique structural features of the ansamycins, characterized by an aliphatic ansa chain bridging an aromatic nucleus, make them an attractive scaffold for the development of new therapeutic agents. This document provides an overview of this compound as a lead compound in drug discovery, including its mechanism of action, and standardized protocols for its evaluation.
Mechanism of Action
As a member of the ansamycin family of antibiotics, this compound is presumed to exert its antibacterial effect through the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is essential for the transcription of genetic information from DNA to RNA, a critical step in protein synthesis and overall cell viability. By binding to a specific site on the β-subunit of the bacterial RNAP, ansamycins allosterically inhibit the enzyme's function, thereby halting transcription and leading to bacterial cell death. This mechanism of action is distinct from many other classes of antibiotics, making ansamycins, including this compound, valuable candidates for combating drug-resistant bacterial strains.
Application Notes and Protocols for Halicin in the Treatment of Multidrug-Resistant Bacterial Infections
A Note on Halomicin A vs. Halicin: Initial searches for "this compound," an ansamycin antibiotic first described in 1967, yielded limited detailed data suitable for comprehensive application notes on multidrug-resistant bacteria.[1][2] In contrast, significant research is available for "Halicin," a compound identified through artificial intelligence with potent antibacterial properties.[3] This document will therefore focus on Halicin to provide the detailed protocols and data requested, addressing the critical need for novel antibiotics against resistant pathogens.
Introduction
Mechanism of Action
Data Presentation: In Vitro Efficacy
The following tables summarize the minimum inhibitory concentrations (MICs) of Halicin against various bacterial strains as reported in the literature.
Table 1: Minimum Inhibitory Concentrations (MICs) of Halicin against Drug-Resistant Bacteria
| Bacterial Strain | Resistance Profile | Halicin MIC (µg/mL) | Reference |
| Clostridium perfringens | Clinical Isolate | 8 | [3] |
| C. perfringens | Clinical Isolates (Range) | 0.5 - 16 | [3] |
| Escherichia coli | Clinical Isolates (Range) | 4 - 16 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | Not specified | [3] |
| Methicillin-resistant S. aureus (MRSA) | Clinical Strains (Range) | 2 - 4 | [5] |
| S. aureus ATCC 29213 | - | 8 | [5] |
| S. aureus Xen-36 | - | ~6.5 (25 µM) | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Halicin against a target bacterial strain.
Materials:
-
Halicin
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Halicin Stock Solution: Prepare a stock solution of Halicin in an appropriate solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform a two-fold serial dilution of the Halicin stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the Halicin dilutions. Include a positive control (bacteria without Halicin) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Halicin that completely inhibits visible bacterial growth.
Protocol 2: In Vivo Efficacy in a Murine Intestinal Infection Model
This protocol describes a mouse model to evaluate the in vivo efficacy of Halicin against an intestinal pathogen.
Materials:
-
Halicin
-
Pathogenic bacterial strain (e.g., C. perfringens)
-
6-8 week old mice
-
Oral gavage needles
-
Intraperitoneal injection needles and syringes
-
Vehicle control (e.g., saline)
-
Positive control antibiotic (e.g., metronidazole)
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Infection: Challenge the mice with an oral gavage of the pathogenic bacteria (e.g., 10^9 CFU/mL).[3]
-
Treatment Groups: Divide the mice into the following groups:
-
High-dose Halicin (e.g., 10 mg/kg)
-
Low-dose Halicin (e.g., 5 mg/kg)
-
Positive control (e.g., metronidazole, 10 mg/kg)
-
Negative control (vehicle only)
-
-
Drug Administration: One hour post-infection, administer Halicin or control treatments via intraperitoneal injection.[3]
-
Monitoring: Observe and record the survival and clinical signs of the mice daily for a predetermined period (e.g., 7 days).
-
Bacterial Load (Optional): At the end of the study or at specific time points, euthanize a subset of mice from each group and collect intestinal tissue to determine the bacterial load by plate counting.
Protocol 3: In Vivo Efficacy using a Caenorhabditis elegans Model
This protocol provides a high-throughput method to assess the in vivo efficacy of Halicin using an invertebrate model.[5][6]
Materials:
-
Halicin
-
Pathogenic bacterial strain (e.g., MRSA USA300)
-
C. elegans (e.g., N2 strain)
-
E. coli OP50 (standard C. elegans food source)
-
Nematode Growth Medium (NGM) agar plates
-
Liquid culture medium
-
M9 buffer
Procedure:
-
Prepare Bacterial Lawns: Spread a lawn of the pathogenic bacteria on NGM plates and incubate to allow for bacterial growth.
-
Synchronize Worms: Obtain a synchronized population of L4-stage C. elegans.
-
Infection: Transfer the L4 worms to the pathogenic bacterial lawns and incubate for a set period to establish infection.
-
Treatment: Transfer the infected worms to liquid culture medium containing different concentrations of Halicin (e.g., 1x and 2x MIC), a vehicle control, and a lawn of E. coli OP50 as a food source.[5]
-
Survival Assay: Monitor worm survival daily by gently prodding with a platinum wire. Worms that do not respond are considered dead.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistical significance between treatment groups and the control. A significant right-shift in the survival curve for Halicin-treated worms indicates efficacy.[5]
Safety and Toxicology
Preliminary studies have evaluated the safety profile of Halicin. An acute oral toxicity study in rats determined an LD50 of 2018.3 mg/kg, classifying it as a low-toxicity compound.[3] Genotoxicity tests, including sperm malformation, bone marrow chromosome aberration, and cell micronucleus tests, showed no obvious genotoxicity.[3] However, a 90-day subchronic toxicity study indicated potential for weight loss and slight renal inflammation at a high dose of 201.8 mg/kg.[3] Further investigation into the pharmacokinetic and pharmacodynamic properties, as well as long-term toxicity, is warranted for clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Halomicin, a new Micromonospora-produced antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and efficacy evaluation of halicin as an effective drug for inhibiting intestinal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AI discovers antibiotic that kills even highly resistant bacteria [engadget.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Micromonospora Culture for Halomicin A Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture conditions of Micromonospora, particularly for the production of the antibiotic Halomicin A.
Frequently Asked Questions (FAQs)
Q1: Which species of Micromonospora produces this compound?
A1: this compound, along with Halomicins B, C, and D, is produced by the marine actinomycete Micromonospora halophytica.[1] Its marine origin suggests specific requirements for optimal growth and antibiotic production, such as the presence of sea salts in the culture medium.
Q2: What are the general characteristics of Micromonospora that are relevant for its cultivation?
A2: Micromonospora species are Gram-positive, aerobic, and spore-forming bacteria that form a branched mycelium.[2] They are known for producing a wide array of secondary metabolites, including many clinically important antibiotics.[3] Unlike Streptomyces, they typically do not produce aerial mycelia, and their colonies can be pigmented, often appearing yellow, orange, or red.[4]
Q3: What are some common media used for cultivating Micromonospora species?
A3: Several media formulations are used for the cultivation of Micromonospora, and the optimal choice often depends on the specific species and the desired secondary metabolite. Given that this compound is produced by a marine strain, media supplemented with sea salt is recommended. General media that can be adapted include ISP2, ISP4, and Bennett's Medium.[5] For production, a richer medium containing complex nitrogen and carbon sources is often beneficial.
Troubleshooting Guide
Low or No Production of this compound
Issue: After fermentation, analysis shows a low yield or complete absence of this compound.
Possible Causes & Solutions:
-
Inappropriate Media Composition: The nutrient balance is critical for secondary metabolite production.
-
Solution: Experiment with different carbon and nitrogen sources. A complex medium is often preferable to a minimal medium for antibiotic production. Consider using media specifically designed for marine actinomycetes.
-
-
Suboptimal pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake, thereby affecting antibiotic synthesis.
-
Solution: The optimal pH for antibiotic production by actinomycetes is often near neutral (pH 7.0).[6] It is crucial to monitor and, if necessary, control the pH throughout the fermentation process, as microbial metabolism can cause significant shifts.
-
-
Incorrect Incubation Temperature: Temperature affects microbial growth rate and the expression of genes involved in secondary metabolism.
-
Solution: The optimal temperature for most Micromonospora species is in the range of 28-37°C. Start with a temperature of 28°C and perform optimization studies to find the ideal temperature for this compound production.
-
-
Inadequate Aeration: As aerobic bacteria, Micromonospora require sufficient oxygen for growth and antibiotic production.
-
Incorrect Incubation Time: The production of secondary metabolites like this compound is typically growth-phase dependent, often occurring during the stationary phase.
-
Solution: Perform a time-course study to determine the optimal harvest time. This can range from 7 to 14 days for many actinomycetes.
-
Poor Growth of Micromonospora
Issue: The Micromonospora culture shows slow or no growth.
Possible Causes & Solutions:
-
Inadequate Inoculum: A small or unhealthy inoculum can lead to a long lag phase and poor growth.
-
Solution: Use a fresh, actively growing seed culture. A typical inoculum size is 5-10% (v/v).
-
-
Unsuitable Osmotic Conditions: As a marine microorganism, M. halophytica likely requires a certain salt concentration for optimal growth.
-
Solution: Supplement the culture medium with sterile sea salts or a mixture of salts mimicking seawater (e.g., 1.5-3.0% w/v).
-
-
Contamination: Contamination with faster-growing bacteria or fungi can inhibit the growth of Micromonospora.
-
Solution: Ensure strict aseptic techniques throughout the entire process, from media preparation to inoculation and sampling.
-
Data Presentation
Table 1: Recommended Starting Ranges for Culture Parameters for this compound Production
| Parameter | Recommended Starting Range | Notes |
| Temperature | 28 - 37 °C | Optimal temperature needs to be determined experimentally. |
| pH | 6.8 - 7.4 | Monitor and adjust as needed, as pH can change during fermentation. |
| Incubation Time | 7 - 14 days | A time-course experiment is recommended to identify the peak production period. |
| Agitation | 200 - 250 rpm | Essential for adequate aeration in shake flask cultures. |
| Inoculum Size | 5 - 10% (v/v) | Use a fresh, actively growing seed culture. |
Table 2: Example Media Compositions for Micromonospora Cultivation
| Component | Medium 1 (g/L) | Medium 2 (g/L) |
| Soluble Starch | 20 | - |
| Dextrose | - | 10 |
| Yeast Extract | 2 | 5 |
| Peptone | 5 | 5 |
| Beef Extract | - | 3 |
| CaCO₃ | 1 | 2 |
| Sea Salt | 30 | 30 |
| Agar (for solid) | 15 | 15 |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Prepare a suitable seed medium (e.g., ISP2 broth with 3% sea salt).
-
Inoculate the medium with a pure culture of M. halophytica from a slant or frozen stock.
-
Incubate at 28°C on a rotary shaker at 220 rpm for 2-3 days, or until good growth is observed.
Protocol 2: Production Fermentation
-
Prepare the production medium (refer to Table 2 for examples) and sterilize.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Incubate under the optimized conditions (refer to Table 1) for the predetermined duration.
-
Aseptically collect samples at regular intervals to monitor growth (e.g., by measuring packed cell volume or dry cell weight) and this compound production (e.g., by HPLC).
Protocol 3: Extraction of this compound
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the broth with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Concentrate the organic extract under reduced pressure to obtain the crude extract containing this compound.
-
Further purify the crude extract using chromatographic techniques (e.g., silica gel chromatography, preparative HPLC).
Visualizations
References
- 1. The genus Micromonospora as a model microorganism for bioactive natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Micromonospora - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomic and genomic insights into Micromonospora carbonacea subsp. caeruleus for anti-colorectal compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Production of Sisomicin in Micromonospora inyoensis by Protoplast Mutagenesis and Fermentation Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enhanced-production-of-sisomicin-in-micromonospora-inyoensis-by-protoplast-mutagenesis-and-fermentation-optimization - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Halomicin A Extraction and Purification Efficiency
Welcome to the technical support center for the extraction and purification of Halomicin A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Extraction Issues
| Question | Possible Causes | Troubleshooting Steps |
| Why is the this compound yield from my solvent extraction consistently low? | 1. Suboptimal pH of the fermentation broth: The solubility and partitioning behavior of ansamycin antibiotics like this compound can be pH-dependent. 2. Inappropriate solvent-to-broth ratio: An insufficient volume of extraction solvent will result in incomplete extraction. 3. Inadequate mixing during extraction: Poor contact between the solvent and the aqueous phase will lead to low extraction efficiency. 4. Degradation of this compound: The compound may be unstable at the extraction temperature or pH. | 1. Optimize pH: Adjust the pH of the fermentation broth to a range of 6.0-8.0 before extraction. Perform small-scale extractions at different pH values (e.g., 6.0, 7.0, 8.0) to determine the optimal condition. 2. Increase solvent ratio: Start with a 1:1 (v/v) ratio of solvent (e.g., ethyl acetate) to fermentation broth and consider increasing it to 1.5:1 or 2:1 if yields remain low. 3. Ensure vigorous mixing: Use a high-speed agitator or shaker to ensure thorough mixing of the solvent and broth for a sufficient duration (e.g., 30-60 minutes). 4. Control temperature: Perform the extraction at room temperature or below to minimize potential degradation. |
| Why is there a persistent emulsion layer during solvent extraction? | 1. High concentration of biomass and cellular debris: Residual mycelia and other solids can stabilize emulsions. 2. Presence of surfactants or proteins in the broth: These molecules can act as emulsifying agents. | 1. Improve broth clarification: Ensure the fermentation broth is thoroughly centrifuged at high speed (e.g., >8000 rpm) to pellet all cellular material before extraction. Consider pre-filtration if necessary. 2. Use of demulsifying agents: Add a small amount of a demulsifying agent or increase the ionic strength of the aqueous phase by adding salt (e.g., NaCl) to help break the emulsion. |
| The extracted solvent is darkly colored, leading to difficult purification. What can be done? | 1. Co-extraction of pigments and other impurities: The solvent is not selective enough for this compound. | 1. Pre-extraction wash: Before extracting with your primary solvent (e.g., ethyl acetate), consider a pre-extraction with a less polar solvent like hexane to remove some of the nonpolar pigments. 2. Activated charcoal treatment: Treat the crude extract with a small amount of activated charcoal to adsorb pigments. Be cautious, as this can also lead to some loss of the target compound. |
Purification Issues
| Question | Possible Causes | Troubleshooting Steps |
| Why is the recovery of this compound from the silica gel column very low? | 1. Irreversible adsorption: this compound may be binding too strongly to the silica gel. 2. Improper solvent system: The polarity of the mobile phase may not be suitable for eluting the compound. 3. Compound degradation on silica: The acidic nature of silica gel can sometimes degrade sensitive compounds. | 1. Deactivate silica gel: Use silica gel with a lower activity or deactivate it by adding a small percentage of water or triethylamine to the slurry before packing the column. 2. Optimize mobile phase: Use a gradient elution starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems for ansamycins include chloroform-methanol or ethyl acetate-hexane gradients. 3. Use alternative stationary phases: Consider using a different stationary phase such as alumina or a reversed-phase C18 silica gel. |
| Multiple peaks are observed during HPLC analysis of a supposedly pure fraction. Why? | 1. Presence of isomers or related compounds: The initial purification step may not have been sufficient to separate structurally similar compounds. 2. On-column degradation: The compound might be degrading on the HPLC column. 3. Inappropriate HPLC conditions: The mobile phase or gradient may not be optimized for the separation of this compound from its impurities. | 1. Improve upstream purification: Re-run the previous purification step (e.g., silica gel chromatography) with a shallower gradient to improve separation. 2. Modify mobile phase: Adjust the pH of the mobile phase or try different solvent combinations (e.g., acetonitrile vs. methanol) to improve peak shape and resolution. 3. Use a different HPLC column: Test columns with different stationary phases (e.g., C8, phenyl-hexyl) to find the best selectivity for your compound. |
| The final purified this compound shows low biological activity. What could be the reason? | 1. Degradation during purification or storage: Exposure to harsh pH, high temperatures, or light can degrade the compound. 2. Presence of inhibitors: Co-eluting impurities might be inhibiting the biological activity. | 1. Gentle handling: Ensure all purification steps are carried out at controlled temperatures and that the final product is protected from light and stored at a low temperature (e.g., -20°C or -80°C). 2. Re-purification: If inhibitory impurities are suspected, an additional purification step using a different separation technique (e.g., size-exclusion chromatography) may be necessary. |
Frequently Asked Questions (FAQs)
-
Q1: What is this compound? A1: this compound is an ansamycin antibiotic produced by a species of Micromonospora. It exhibits activity against both Gram-positive and some Gram-negative bacteria.
-
Q2: What is the best solvent for extracting this compound from the fermentation broth? A2: Ethyl acetate is a commonly used and effective solvent for extracting ansamycin antibiotics from fermentation broths.[1][2] Other solvents like chloroform and butanol have also been used for similar antibiotics.
-
Q3: What is a typical yield for this compound extraction? A3: The yield of antibiotics from fermentation can vary significantly depending on the fermentation conditions and extraction efficiency. While specific data for this compound is not readily available, yields for other antibiotics extracted with ethyl acetate from actinomycetes can range from tens to hundreds of milligrams per liter of broth.
-
Q4: How can I monitor the presence of this compound during extraction and purification? A4: You can use Thin Layer Chromatography (TLC) for rapid, qualitative monitoring of fractions. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. A bioassay against a sensitive bacterial strain can also be used to track activity.
-
Q5: What are the key parameters to control during fermentation for optimal this compound production? A5: Key fermentation parameters for antibiotic production by Micromonospora include pH (typically in the range of 7.0-7.5), temperature, aeration, and the composition of the culture medium (carbon and nitrogen sources).[3][4]
-
Q6: What are the recommended storage conditions for purified this compound? A6: To ensure stability, purified this compound should be stored as a dry powder or in a suitable solvent (like DMSO) at low temperatures, preferably -20°C or -80°C, and protected from light.[5]
Data Presentation
Table 1: Illustrative Data on the Effect of pH on this compound Extraction Efficiency
| Broth pH | Solvent | Solvent-to-Broth Ratio (v/v) | Relative Extraction Yield (%)* |
| 5.0 | Ethyl Acetate | 1:1 | 65 |
| 6.0 | Ethyl Acetate | 1:1 | 85 |
| 7.0 | Ethyl Acetate | 1:1 | 100 |
| 8.0 | Ethyl Acetate | 1:1 | 92 |
| 9.0 | Ethyl Acetate | 1:1 | 78 |
*Note: This data is illustrative and based on general principles for ansamycin antibiotics. Actual yields may vary.
Table 2: Illustrative Data on the Effect of Solvent-to-Broth Ratio on this compound Extraction Efficiency
| Broth pH | Solvent | Solvent-to-Broth Ratio (v/v) | Relative Extraction Yield (%)* |
| 7.0 | Ethyl Acetate | 0.5:1 | 75 |
| 7.0 | Ethyl Acetate | 1:1 | 100 |
| 7.0 | Ethyl Acetate | 1.5:1 | 105 |
| 7.0 | Ethyl Acetate | 2:1 | 108 |
*Note: This data is illustrative. While higher solvent ratios may slightly increase yield, they also increase processing time and cost.
Experimental Protocols
1. Fermentation of Micromonospora sp. for this compound Production
-
Medium: A suitable production medium for Micromonospora often contains a carbohydrate source (e.g., dextrin), a nitrogen source (e.g., soybean meal), and mineral salts. An example medium could be: Dextrin (20 g/L), Soybean Meal (10 g/L), CaCO₃ (2 g/L), and trace elements.
-
Inoculum: Prepare a seed culture by inoculating a suitable seed medium with a spore suspension or vegetative mycelia of Micromonospora sp. and incubate for 2-3 days.
-
Fermentation: Inoculate the production medium with the seed culture (e.g., 5-10% v/v). Ferment in a shaker flask or bioreactor at a controlled temperature (e.g., 28-30°C) with adequate aeration for 5-7 days. Monitor pH and adjust if necessary to maintain it in the optimal range of 7.0-7.5.[3][4]
2. Extraction of this compound
-
Broth Clarification: After fermentation, harvest the broth and centrifuge at high speed (e.g., 8,000-10,000 x g for 20 minutes) to separate the mycelia from the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to the optimal value determined from small-scale trials (typically around 7.0).
-
Solvent Extraction: Transfer the pH-adjusted supernatant to a separatory funnel. Add an equal volume of ethyl acetate (1:1 v/v). Shake vigorously for 30-60 minutes. Allow the layers to separate.
-
Collection and Concentration: Collect the upper organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer with fresh ethyl acetate to maximize recovery. Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Purification of this compound
-
Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate or methanol.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Pool the pure fractions and evaporate the solvent.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, use a preparative or semi-preparative reversed-phase HPLC column (e.g., C18).
-
Dissolve the partially purified sample from the silica gel column in the mobile phase.
-
Use a suitable mobile phase, often a gradient of water (with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol.
-
Monitor the elution profile with a UV detector at a wavelength where this compound shows maximum absorbance.
-
Collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent to obtain the pure compound.
-
Mandatory Visualization
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Extraction and characterization of bioactive secondary metabolites from lactic acid bacteria and evaluating their antifungal and antiaflatoxigenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial properties and GC-MS analysis of ethyl acetate extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fermentative production of gentamicins by Micromonospora purpurea (1974) | Abou-Zeid A. Abou-Zeid | 5 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Resolving impurities in Halomicin A samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Halomicin A. Our goal is to help you resolve common issues with impurities in your this compound samples and ensure the highest quality material for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound samples?
A1: this compound, an ansamycin antibiotic, can contain several types of impurities. These can be broadly categorized as:
-
Related Compounds (Congeners): These are structurally similar molecules that may be co-produced during fermentation.[1]
-
Residual Starting Materials: Incomplete reactions during synthesis can leave behind unreacted starting materials.[2]
-
Intermediates: Byproducts and intermediates from the synthetic or biosynthetic pathway may be present.[2]
-
Degradation Products: this compound may degrade due to factors like improper pH, temperature, or exposure to light, leading to the formation of impurities.[3][4]
-
Residual Solvents: Organic solvents used during the manufacturing and purification process may remain in the final product.[2]
Q2: How can I assess the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical method for determining the purity of antibiotic samples like this compound.[1][5][6][7] Other techniques that can be employed include:
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique for rapid purity assessment.
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS) to identify the molecular weights of impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of impurities.
Q3: What is the difference between purity and potency of an antibiotic like this compound?
A3: Purity refers to the chemical pureness of the this compound sample, indicating the absence of extraneous matter.[1] Potency, on the other hand, is a measure of the antibiotic's biological activity or efficacy.[1] A highly pure sample may not be highly potent if it has degraded into inactive forms. Conversely, a sample with some impurities may still be potent if those impurities do not interfere with its antimicrobial activity.[1]
Troubleshooting Guides
Resolving Impurities During HPLC Purification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying this compound. However, various issues can arise. This guide provides solutions to common problems encountered during HPLC purification.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution/Peak Tailing | Incorrect mobile phase composition (pH, ionic strength, organic modifier concentration).[8] | Optimize the mobile phase. Adjust the pH to ensure this compound and impurities are in a suitable ionization state for separation. |
| Column degradation or contamination.[8] | Use a guard column to protect the analytical column.[9] If the column is contaminated, flush it with a strong solvent.[9][10] Consider replacing the column if performance does not improve. | |
| Column overloading.[8] | Reduce the sample concentration or injection volume.[8][9] | |
| Ghost Peaks (Unexpected Peaks) | Contaminants from a previous injection.[11] | Run a blank gradient (mobile phase without sample) to wash the column.[11] Ensure the gradient includes a final high-organic wash step. |
| Impurities in the mobile phase or sample solvent. | Use HPLC-grade solvents and freshly prepared mobile phases. Filter all samples and mobile phases before use. | |
| Inconsistent Retention Times | Fluctuation in pump pressure or flow rate.[12] | Check the HPLC system for leaks.[10][12] Degas the mobile phase to remove air bubbles.[9][12] |
| Column temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Column equilibration is insufficient.[11] | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[11] | |
| No or Low Recovery of this compound | Sample degradation on the column. | Adjust the mobile phase pH to a range where this compound is stable. |
| Irreversible binding to the column. | Change the column chemistry (e.g., use a different stationary phase). | |
| Leaks in the system.[11] | Inspect all fittings and connections for leaks.[11] |
Data Presentation
Table 1: Potential Impurities in this compound Samples and Their Origin
| Impurity Type | Potential Origin | Typical Method of Detection |
| Halomicin B and other congeners | Co-production during fermentation | HPLC, LC-MS |
| Unreacted precursor molecules | Incomplete synthesis | HPLC, GC-MS |
| Oxidized or hydrolyzed this compound | Sample degradation (improper storage or handling) | HPLC, LC-MS |
| Residual organic solvents (e.g., ethyl acetate, methanol) | Purification process | Gas Chromatography (GC) |
Experimental Protocols
General Protocol for Purification of this compound
This protocol outlines a general workflow for the purification of this compound from a crude extract. Optimization of specific steps may be required based on the initial purity and the nature of the impurities.
-
Solvent Extraction:
-
Lyophilize the fermentation broth containing this compound.
-
Extract the dried broth with an organic solvent such as ethyl acetate or chloroform.
-
Evaporate the organic solvent under reduced pressure to obtain a crude extract.
-
-
Silica Gel Chromatography (Flash Chromatography):
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) to separate this compound from non-polar and highly polar impurities.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Pool the fractions containing this compound from the silica gel chromatography step and concentrate them.
-
Dissolve the concentrated sample in the HPLC mobile phase.
-
Inject the sample onto a preparative reverse-phase C18 HPLC column.
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile with a modifier like trifluoroacetic acid or formic acid) to achieve fine separation of this compound from closely related impurities.
-
Collect the peak corresponding to this compound.
-
-
Purity Analysis:
-
Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Use LC-MS and NMR to confirm the identity and structural integrity of the purified this compound.
-
Visualizations
Caption: Workflow for troubleshooting and resolving impurities in this compound samples.
Caption: A generalized experimental workflow for the purification of this compound.
References
- 1. toku-e.com [toku-e.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ansamycin Antibiotics (for Research and Experimental Use) | TCI Deutschland GmbH [tcichemicals.com]
- 7. Ansamycin Antibiotics (for Research and Experimental Use) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. bvchroma.com [bvchroma.com]
- 10. ijsdr.org [ijsdr.org]
- 11. youtube.com [youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting stereoselectivity in Halomicin A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Halomicin A and related ansamycin antibiotics. The content focuses on addressing potential challenges in achieving desired stereoselectivity during the construction of the complex polyketide backbone.
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical challenges in the total synthesis of this compound?
The primary stereochemical challenges in the synthesis of this compound lie in the construction of its polyketide ansa chain, which features multiple contiguous stereocenters. Key difficulties include:
-
Diastereoselective Aldol Additions: Establishing the correct relative stereochemistry of adjacent hydroxyl and methyl groups requires highly selective aldol reactions.
-
Stereocontrolled Ketone Reductions: The reduction of β-hydroxy ketones to generate 1,3-diol functionalities with the desired syn or anti relationship is a critical step that can be prone to low selectivity.
-
Macrocyclization: The final ring-closing step to form the macrolactam can be influenced by the conformation of the linear precursor, potentially leading to the formation of diastereomeric macrocycles.
Q2: Which aldol reaction strategies are recommended for controlling stereochemistry in the ansa chain synthesis?
Several powerful diastereoselective aldol reactions are well-suited for constructing the stereocenters in the this compound backbone. The choice of method often depends on the desired stereochemical outcome (syn or anti adducts) and the specific substrates involved. Commonly employed strategies include:
-
Evans Aldol Reaction: Utilizes chiral oxazolidinone auxiliaries to achieve highly predictable and reliable syn-aldol products.[1][2]
-
Paterson Aldol Reaction: Employs chiral boron enolates to access both syn- and anti-aldol adducts with high diastereoselectivity.
-
Chelation-Controlled Aldol Reactions: These reactions, often using Lewis acids like TiCl₄, are particularly useful for reactions involving α- or β-alkoxy aldehydes, where the chelating group can direct the facial selectivity of the incoming nucleophile.[3][4][5][6]
Q3: How can I control the stereochemistry during the reduction of β-hydroxy ketones to form 1,3-diols?
The stereoselective reduction of β-hydroxy ketones is crucial for establishing the 1,3-diol motifs found in the this compound ansa chain. The desired stereoisomer (syn or anti) can be obtained by carefully selecting the reducing agent and reaction conditions:
-
For anti-1,3-diols: Substrate-directed reductions using hydride reagents that can form a chelated intermediate with the existing hydroxyl group are effective. Reagents like tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃) often provide high diastereoselectivity for the anti product through intramolecular hydride delivery.[7][8]
-
For syn-1,3-diols: Non-chelating, sterically demanding hydride reagents are used to favor intermolecular hydride delivery from the less hindered face. Reagents like diisobutylaluminum hydride (DIBAL-H) or bulky borohydrides can provide good selectivity for the syn isomer.[7]
Q4: What are the key considerations for achieving high stereoselectivity during macrolactamization?
The final macrolactamization step is critical and can be challenging in terms of both yield and stereocontrol. Key factors to consider include:
-
Choice of Macrolactamization Reagent: The Yamaguchi[9][10][11] and Shiina[12][13] macrolactonization/macrolactamization methods are widely used and offer good control over the cyclization process.
-
Conformational Control of the Precursor: The conformation of the linear seco-acid precursor can significantly influence the facial selectivity of the intramolecular cyclization. The use of protecting groups and specific solvent systems can help to pre-organize the molecule into a conformation that favors the formation of the desired macrocyclic diastereomer.
-
Reaction Conditions: High dilution conditions are typically employed to minimize intermolecular side reactions and favor the desired intramolecular cyclization.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Aldol Addition Reactions
Table 1: Troubleshooting Low Diastereoselectivity in Aldol Additions
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Incorrect Enolate Geometry | For Evans aldol, ensure the use of a boron triflate (e.g., Bu₂BOTf) to favor the Z-enolate, leading to the syn-product. For Paterson aldol, the choice of boron reagent and base determines E/Z geometry.[2] | Improved diastereomeric ratio (d.r.) favoring the desired isomer. |
| Poor Chelation Control | In reactions with chiral aldehydes containing coordinating groups, ensure the use of a suitable Lewis acid (e.g., TiCl₄, MgBr₂) to promote chelation and enhance facial selectivity.[3][4] | Increased d.r. due to enhanced facial bias. |
| Inappropriate Chiral Auxiliary | The chiral auxiliary may not be providing sufficient steric hindrance to control the approach of the electrophile. Consider switching to a different Evans auxiliary or a different chiral directing group. | Improved d.r. |
| Reaction Temperature Too High | Aldol reactions are often sensitive to temperature. Running the reaction at a lower temperature can enhance selectivity by favoring the transition state with the lower activation energy. | Increased d.r. |
| Side Reactions | Retro-aldol reaction or epimerization of the product can occur. Ensure rapid workup and purification under mild conditions. | Minimized formation of undesired stereoisomers. |
Experimental Protocol: Evans syn-Aldol Reaction [1][2]
-
To a solution of the N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C is added dibutylboron triflate (1.1 equiv).
-
Triethylamine (1.2 equiv) is added dropwise, and the mixture is stirred for 30 minutes at 0 °C, then cooled to -78 °C.
-
A solution of the aldehyde (1.2 equiv) in dry CH₂Cl₂ is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of a pH 7 buffer solution.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the desired syn-aldol adduct.
Caption: Troubleshooting flowchart and experimental workflow for the Evans syn-aldol reaction.
Issue 2: Poor Diastereoselectivity in the Reduction of β-Hydroxy Ketones
Table 2: Troubleshooting Poor Diastereoselectivity in β-Hydroxy Ketone Reductions
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Incorrect Reducing Agent for Desired Diol | For anti-diols, use a chelating hydride reagent like Me₄NHB(OAc)₃. For syn-diols, use a non-chelating, bulky reagent like DIBAL-H.[7][8] | Reversal of diastereoselectivity to favor the desired isomer. |
| Insufficient Chelation | For anti-diol synthesis, ensure the solvent and conditions promote chelation. Aprotic, non-coordinating solvents are generally preferred. | Improved d.r. for the anti-diol. |
| Steric Hindrance | For syn-diol synthesis, if selectivity is low, consider a bulkier hydride reagent to further enhance steric differentiation of the two faces of the carbonyl. | Increased d.r. for the syn-diol. |
| Reaction Temperature | Reductions are often more selective at lower temperatures. Perform the reaction at -78 °C or the lowest practical temperature for the solvent system. | Improved d.r. |
Experimental Protocol: Diastereoselective Reduction to an anti-1,3-Diol [7][8]
-
To a solution of the β-hydroxy ketone (1.0 equiv) in a 1:1 mixture of anhydrous acetonitrile and acetic acid at -40 °C is added tetramethylammonium triacetoxyborohydride (1.5 equiv) in one portion.
-
The reaction mixture is stirred at -40 °C for 5 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
The mixture is stirred vigorously for 1 hour at room temperature.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to afford the anti-1,3-diol.
Caption: Decision tree for the diastereoselective reduction of β-hydroxy ketones.
Issue 3: Low Yield or Poor Selectivity in Macrolactamization
Table 3: Troubleshooting Macrolactamization
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Intermolecular Reactions | Ensure high dilution conditions (typically 0.001-0.005 M) are strictly maintained. Use a syringe pump for slow addition of the seco-acid to the reaction mixture. | Increased yield of the desired monomeric macrolactam. |
| Incorrect Reagent | The Yamaguchi and Shiina reagents are generally effective. If one fails, try the other. The choice can be substrate-dependent.[11][12] | Improved yield and/or selectivity. |
| Unfavorable Precursor Conformation | Modify protecting groups on the ansa chain to reduce steric hindrance or induce a more favorable conformation for cyclization. | Improved cyclization efficiency and potentially higher diastereoselectivity. |
| Epimerization at α-center to the Carbonyl | Use milder bases or non-nucleophilic bases during the activation and cyclization steps to minimize epimerization. | Preservation of the desired stereochemistry at the α-position. |
Experimental Protocol: Yamaguchi Macrolactamization [9][10][11]
-
A solution of the seco-acid (1.0 equiv) in anhydrous toluene (to achieve a final concentration of ~0.001 M) is added via syringe pump over 10 hours to a refluxing solution of 2,4,6-trichlorobenzoyl chloride (1.5 equiv) and triethylamine (3.0 equiv) in anhydrous toluene.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
The mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated in vacuo.
-
The residue is dissolved in ethyl acetate and washed successively with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography to yield the macrolactam.
Caption: Logical relationships in troubleshooting macrolactamization reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Chelation-controlled ester-derived titanium enolate aldol reaction: diastereoselective syn-aldols with mono- and bidentate aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Reduction with Metal Hydrides | Chem-Station Int. Ed. [en.chem-station.com]
- 8. users.ox.ac.uk [users.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 13. Total synthesis of iejimalide B. An application of the Shiina macrolactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Halomicin A and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Halomicin A and its derivatives during experimentation. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an ansamycin antibiotic.[1] This class of antibiotics is characterized by a unique structure consisting of an aromatic moiety bridged by an aliphatic chain.[2] this compound exhibits activity against both Gram-positive and some Gram-negative bacteria.[1][3] Like other ansamycins, its mechanism of action is likely related to the inhibition of bacterial RNA polymerase.
Q2: What are the recommended storage conditions for this compound?
This compound is typically shipped at room temperature. For long-term storage, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier.[1][3] While general recommendations suggest room temperature, specific storage conditions, including temperature and humidity, should be strictly followed as outlined in the product documentation to ensure stability.
Q3: Are there known stability issues with ansamycin antibiotics like this compound?
Yes, ansamycin antibiotics can be susceptible to degradation. The complex structure, including the ansa bridge and aromatic core, can be sensitive to factors such as pH, temperature, light, and oxidizing agents.[4] The conformation of the ansa chain and the potential for zwitterionization can also influence their stability and biological activity.[4]
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, ansamycin antibiotics can undergo hydrolysis of the lactam ring, oxidation of the aromatic core, and modifications to the ansa chain. These degradation processes can lead to a loss of antibacterial activity.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of antibacterial activity in solution | - Chemical degradation: Exposure to inappropriate pH, temperature, or light. - Oxidation: Presence of oxidizing agents in the solvent or exposure to air. - Hydrolysis: Breakdown of the molecule in aqueous solutions. | - Prepare fresh solutions before each experiment. - Store stock solutions in small aliquots at or below -20°C.[5] - Protect solutions from light by using amber vials or wrapping containers in foil. - Use degassed solvents to minimize oxidation. - Evaluate the stability of this compound in different buffer systems to find the optimal pH for stability. |
| Precipitation of this compound in solution | - Poor solubility: The compound may have limited solubility in the chosen solvent. - Change in pH: The pH of the solution may have shifted, affecting solubility. - Low temperature: Storage at low temperatures can sometimes cause less soluble compounds to precipitate. | - Consult the supplier's data sheet for recommended solvents.[1] - Consider using a co-solvent system (e.g., DMSO/water or ethanol/water). - Ensure the pH of the buffer is within the optimal range for solubility. - If precipitation occurs upon refrigeration, try preparing more dilute stock solutions or storing at a slightly higher temperature (e.g., 4°C instead of -20°C), after confirming stability at that temperature. |
| Inconsistent experimental results | - Inconsistent compound concentration: Degradation of stock solutions over time. - Variability in formulation: Differences in how the compound is dissolved and diluted between experiments. | - Always use freshly prepared dilutions from a well-characterized stock solution. - Develop and adhere to a standardized protocol for solution preparation. - Regularly check the concentration of stock solutions using an appropriate analytical method (e.g., HPLC-UV). |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile, calibrated microcentrifuge tube.
-
Dissolution: Add the appropriate volume of a recommended solvent (e.g., DMSO, ethanol, or as specified in the Certificate of Analysis) to achieve the desired stock concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary but should be used with caution to avoid degradation.
-
Sterilization: If required for cell-based assays, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent used.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected (e.g., amber) tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as determined by stability studies.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general protocol that should be optimized for this compound.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Incubate the solution under the conditions being tested (e.g., different temperatures, pH values, or light exposure).
-
At specified time points, withdraw an aliquot and dilute it to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions (starting point for optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another modifier to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound.
-
-
Data Analysis:
-
Monitor the peak area of the this compound peak over time.
-
A decrease in the peak area indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ansamycin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]
- 5. In vitro stability of fortified ophthalmic antibiotics stored at -20 degrees C for 6 months - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of Halomicin A during storage
This technical support center provides guidance on minimizing the degradation of Halomicin A during storage. The information is tailored for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited, this guide incorporates best practices derived from studies on structurally related ansamycin antibiotics, such as rifampicin, to provide a robust framework for handling and storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: Like other ansamycin antibiotics, this compound is susceptible to degradation through several pathways, including hydrolysis and oxidation. The specific rate and nature of degradation are influenced by factors such as temperature, pH, light exposure, and the solvent used for reconstitution.
Q2: How should I store this compound powder?
A2: Unreconstituted this compound powder is generally more stable than solutions.[1] For long-term storage, it is recommended to keep the powder in a tightly sealed container at -20°C, protected from light and moisture.
Q3: What is the best way to store this compound in solution?
A3: For optimal stability, this compound stock solutions should be prepared in a suitable solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[2]
Q4: Can I store this compound solutions at room temperature?
A4: Storing this compound solutions at room temperature is not recommended for extended periods. As with other ansamycins, significant degradation can occur at ambient temperatures. One vendor suggests that this compound may be shipped at room temperature in the continental US, but recommends consulting the Certificate of Analysis for specific storage instructions.[3]
Q5: How does pH affect the stability of this compound?
A5: The stability of ansamycin antibiotics is known to be pH-dependent. Extremes in pH (highly acidic or alkaline conditions) can accelerate hydrolytic degradation. It is advisable to maintain solutions at a pH close to neutral unless experimental conditions require otherwise.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of biological activity in my experiment. | Degradation of this compound due to improper storage. | Prepare fresh stock solutions from powder stored at -20°C. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles. |
| Exposure of working solutions to light or elevated temperatures. | Protect solutions from light by using amber vials or wrapping containers in foil. Perform experiments on ice or at controlled room temperature for the shortest possible duration. | |
| Unexpected peaks in my HPLC or Mass Spectrometry analysis. | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
| Contamination of the sample. | Ensure proper aseptic techniques when preparing and handling solutions. Use sterile, high-purity solvents and reagents. | |
| Precipitation observed in my this compound stock solution upon thawing. | Poor solubility of this compound in the chosen solvent at low temperatures. | Try preparing the stock solution in a different solvent, such as DMSO or ethanol. Gentle warming and vortexing may help redissolve the compound. Consider preparing a less concentrated stock solution. |
Recommended Storage Conditions
To minimize degradation, adhere to the following storage guidelines. The data presented below is illustrative and based on stability studies of the related ansamycin antibiotic, rifampicin. Researchers are strongly encouraged to perform their own stability studies for this compound under their specific experimental conditions.
Table 1: Illustrative Degradation Rates of an Ansamycin Antibiotic (Rifampicin) Under Various Storage Conditions
| Storage Condition | Solvent | Concentration | Estimated Degradation after 1 Month |
| Powder | |||
| -20°C, desiccated, dark | N/A | N/A | < 1% |
| 4°C, desiccated, dark | N/A | N/A | ~2-5% |
| Room Temperature (20-25°C) | N/A | N/A | >10% |
| Solution | |||
| -80°C, dark | DMSO | 10 mg/mL | < 2% |
| -20°C, dark | DMSO | 10 mg/mL | ~5-10%[4] |
| 4°C, dark | Aqueous Buffer (pH 7) | 1 mg/mL | ~10-20%[4] |
| Room Temperature (20-25°C) | Aqueous Buffer (pH 7) | 1 mg/mL | >50% |
| 37°C, dark | Culture Medium | 1 mg/mL | ~50% in one week[4] |
Monitoring Stability: Experimental Protocols
A stability-indicating analytical method is crucial for accurately determining the concentration of this compound and detecting the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[5]
Protocol: Stability-Indicating HPLC Method Development
-
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
-
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or other suitable mobile phase modifier
-
C18 reverse-phase HPLC column
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL). Generate degraded samples by subjecting the stock solution to forced degradation conditions (see protocol below).
-
Chromatographic Conditions (Initial):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the parent compound and the presence of degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the chromophore of this compound (e.g., 254 nm and 334 nm for rifampicin).
-
Injection Volume: 10 µL
-
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the this compound peak and any degradation product peaks.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[6][7]
Protocol: Forced Degradation of this compound
-
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
-
Procedure:
-
Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24-48 hours.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for 48-72 hours. Also, reflux a solution of this compound for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 7 days).
-
Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method. Compare the chromatograms to an unstressed control sample to identify degradation products.
-
Visualizations
Hypothetical Degradation Pathway of this compound
The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on hydrolysis of the ansa bridge, a common degradation route for ansamycin antibiotics.
Caption: Hypothetical degradation pathways for this compound.
Experimental Workflow for this compound Stability Testing
This workflow outlines the key steps in assessing the stability of this compound.
Caption: Workflow for this compound stability assessment.
References
- 1. The stability of amikacin, gentamicin, and tobramycin in total nutrient admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of halomicin B - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rifampin Stability in 7H9 Broth and Löwenstein-Jensen Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Halomicin A Quantification
Welcome to the technical support center for the analytical quantification of Halomicin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows. The methodologies presented here are based on established analytical techniques for similar antibiotic compounds and are intended to serve as a comprehensive starting point for developing and refining your assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable methods for the quantification of this compound.[1][2] HPLC-UV is a robust and widely available technique for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, which is crucial for complex matrices like biological samples.[1][3]
Q2: How should I prepare my samples for this compound analysis?
A2: Sample preparation is critical for accurate quantification and depends on the sample matrix. For relatively clean samples like fermentation broths, a simple dilution and filtration step may be sufficient. However, for more complex matrices such as plasma, serum, or tissue homogenates, a protein precipitation step followed by solid-phase extraction (SPE) is recommended to remove interfering substances.[4][5][6]
Q3: What are the key considerations for the storage and stability of this compound samples and standards?
A3: Like many antibiotics, this compound may be susceptible to degradation.[7] It is recommended to store stock solutions and samples at -20°C or lower to minimize degradation.[7][8] Multiple freeze-thaw cycles should be avoided.[8] Stability studies should be performed under your specific storage and experimental conditions to ensure the integrity of the results.[8][9][10] As a dry powder, this compound is expected to be more stable.[7]
Troubleshooting Guides
This section addresses common issues encountered during the quantification of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload | - Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or dilute the sample. |
| No or Low Peak Signal | - Incorrect wavelength detection- Analyte degradation- Low concentration in the sample | - Determine the optimal UV absorbance wavelength for this compound by scanning a standard solution.- Prepare fresh samples and standards.- Concentrate the sample using SPE or increase the injection volume. |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp issue | - Degas the mobile phase.- Flush the system with a strong solvent like isopropanol.- Replace the detector lamp if it has exceeded its lifetime. |
| Variable Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure consistent flow rate. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Ion Intensity | - Ion suppression from matrix components- Inefficient ionization- Incorrect mass transition parameters | - Improve sample cleanup using SPE.- Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Optimize collision energy and select appropriate precursor and product ions. |
| High Background Noise | - Contaminated solvent or glassware- Carryover from previous injections | - Use high-purity LC-MS grade solvents.- Implement a thorough wash cycle between injections. |
| Inconsistent Results | - Sample degradation in the autosampler- Inconsistent sample preparation | - Keep the autosampler temperature controlled (e.g., 4°C).- Ensure consistent and reproducible sample preparation steps. |
| No Signal in MS | - No analyte reaching the mass spectrometer- Incorrect MS settings | - Check for clogs in the LC system or ESI needle.- Verify that the MS is in the correct ionization mode (positive or negative) and that the correct mass range is being scanned. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation (from Fermentation Broth):
- Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet cells and debris.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- Dilute the filtered sample with the mobile phase as needed to fall within the calibration curve range.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- UV Detection: Wavelength to be determined by UV scan of a this compound standard (typically in the range of 270-350 nm for ansamycin antibiotics).
3. Calibration Curve:
- Prepare a stock solution of this compound in methanol.
- Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
- Inject each standard and plot the peak area versus concentration to generate a linear regression curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is designed for higher sensitivity and is suitable for complex matrices.
1. Sample Preparation (from Plasma):
- To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.[3]
2. LC-MS/MS Conditions:
- LC System: UPLC or HPLC system.
- Column: C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[3]
- Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.[3]
- Flow Rate: 0.3 mL/min.[3]
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
- MRM Transitions: To be determined by infusing a pure standard of this compound.
Visualizations
References
- 1. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with matrix effects in Halomicin A analysis
Welcome to the technical support center for Halomicin A analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a particular focus on mitigating matrix effects in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is an ansamycin antibiotic with activity against both Gram-positive and Gram-negative bacteria.[1] Accurate quantification in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and overall drug development to ensure its efficacy and safety.
Q2: What are matrix effects and how do they affect this compound analysis?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting components from the sample matrix.[2][3] In the analysis of this compound from biological samples like plasma or serum, endogenous substances such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer, leading to inaccurate and imprecise results.[2]
Q3: What are the common analytical techniques used for this compound quantification?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of antibiotics like this compound in biological matrices due to its high sensitivity, selectivity, and specificity.[4][5]
Troubleshooting Guide: Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.
Problem: Poor accuracy and precision in quantification results.
Possible Cause: Significant matrix effects (ion suppression or enhancement).
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound.
-
Protein Precipitation (PPT): A simple and fast method. However, it may not provide the cleanest extracts.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can be more labor-intensive.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples and can be automated for high-throughput analysis.
-
-
Improve Chromatographic Separation:
-
Adjust the gradient elution profile to better separate this compound from co-eluting matrix components.
-
Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to achieve optimal separation.
-
-
Utilize an Appropriate Internal Standard (IS):
-
An ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d8). If unavailable, a structurally similar compound that co-elutes and experiences similar matrix effects can be used. The IS helps to compensate for variations in sample preparation and instrument response.
-
-
Matrix-Matched Calibration:
-
Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
-
Problem: Inconsistent results between different sample lots.
Possible Cause: Lot-to-lot variability in the biological matrix.
Solution:
-
Assess Matrix Effect Across Multiple Lots: During method development, evaluate the matrix effect using at least six different lots of the biological matrix to ensure the method is robust.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of ansamycin antibiotics, which can be used as a benchmark for developing a method for this compound.
Table 1: Comparison of Sample Preparation Techniques for Ansamycin Antibiotic Analysis
| Sample Preparation Technique | Analyte Recovery | Matrix Effect | Throughput |
| Protein Precipitation | 85-95% | Moderate to High | High |
| Liquid-Liquid Extraction | 70-90% | Low to Moderate | Low |
| Solid-Phase Extraction | >90% | Minimal | High (with automation) |
Data compiled from analogous ansamycin antibiotic studies.
Table 2: Typical LC-MS/MS Method Validation Parameters for Ansamycin Antibiotics in Plasma
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | 85-115% (with appropriate cleanup) |
Data compiled from analogous ansamycin antibiotic studies.[6][7]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized for this compound and the internal standard.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting guide for matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Quantification of rifampicin in human plasma and cerebrospinal fluid by a highly sensitive and rapid liquid chromatographic–tandem mass spectrometric method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and Simple LC-MS/MS Method for Rifampicin Quantification in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Antibacterial Potency of Halomicin A
Welcome to the technical support center for researchers dedicated to improving the antibacterial efficacy of Halomicin A. This resource provides troubleshooting guidance and frequently asked questions to navigate the challenges of antibiotic development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and evaluation of this compound derivatives.
Question: My novel this compound derivatives show reduced or no antibacterial activity compared to the parent compound. What are the possible reasons?
Answer:
Several factors could contribute to the decreased activity of your this compound derivatives. Consider the following troubleshooting steps:
-
Steric Hindrance: The modification you introduced might be sterically hindering the interaction of the ansamycin core with its bacterial target. The ansamycin class of antibiotics, to which this compound belongs, typically functions by inhibiting bacterial RNA polymerase. Large or bulky substituents introduced near the active pharmacophore can disrupt this binding.
-
Electronic Effects: Altering the electronic properties of the molecule can significantly impact its activity. Changes in electron-donating or electron-withdrawing groups can affect the binding affinity of the compound to its target.
-
Compound Instability: The newly synthesized derivative may be unstable under the assay conditions. Confirm the stability of your compound in the chosen testing medium and over the duration of the experiment.
-
Inadequate Cell Penetration: The modification could be negatively impacting the ability of the compound to cross the bacterial cell wall or membrane. This is a common issue, especially when dealing with Gram-negative bacteria, which possess an outer membrane that acts as a formidable barrier.
Experimental Workflow for Troubleshooting Reduced Activity:
Caption: Troubleshooting workflow for inactive this compound derivatives.
Question: I am observing high toxicity of my this compound derivatives against eukaryotic cell lines. How can I improve selectivity?
Answer:
High cytotoxicity is a significant hurdle in drug development. Here are some strategies to enhance the selectivity of your this compound derivatives for bacterial targets over mammalian cells:
-
Targeted Modifications: Focus on modifying parts of the this compound molecule that are less likely to interact with eukaryotic cellular components. Structure-activity relationship (SAR) studies can help identify regions of the molecule where modifications can be made to decrease cytotoxicity while retaining antibacterial activity.
-
Prodrug Strategy: Design a prodrug that is activated specifically by bacterial enzymes. This approach ensures that the active form of the antibiotic is released predominantly at the site of infection, minimizing systemic toxicity.
-
Targeted Delivery: Utilize a drug delivery system, such as antibody-drug conjugates or nanoparticle-based carriers, to specifically deliver the this compound derivative to bacterial cells.
Frequently Asked Questions (FAQs)
Q1: What are the most promising general strategies for enhancing the potency of an existing antibiotic like this compound?
A1: Several promising strategies can be employed to improve the efficacy of existing antibiotics[1]:
-
Structural Modification: Synthesizing derivatives by modifying the parent compound is a classic approach to enhance potency, broaden the spectrum of activity, or overcome resistance mechanisms[2][3][4].
-
Combination Therapy: Using the antibiotic in conjunction with a non-antibiotic adjuvant can potentiate its effect. These adjuvants can work by various mechanisms, such as inhibiting resistance enzymes or disrupting the bacterial membrane[5][6].
-
Advanced Delivery Systems: Encapsulating the antibiotic in novel delivery systems, like nanoparticles, can improve its pharmacokinetic profile and targeted delivery to the infection site[7].
-
Metabolic Modulation: Modulating the metabolic state of the bacteria can increase their susceptibility to antibiotics[1].
Q2: How can I synthesize derivatives of this compound?
Illustrative Protocol for a Hypothetical this compound Derivative Synthesis:
This protocol is a generalized example and would require significant optimization for this compound.
-
Protection of Reactive Groups: Protect sensitive functional groups on the this compound core that are not the target for modification using appropriate protecting groups.
-
Modification Reaction: Introduce the desired chemical moiety at the target position. This could be an acylation, alkylation, or other coupling reaction. For instance, to synthesize an amide derivative at a specific hydroxyl group, one might use an activated carboxylic acid.
-
Deprotection: Remove the protecting groups to yield the final derivative.
-
Purification and Characterization: Purify the synthesized compound using techniques like High-Performance Liquid Chromatography (HPLC) and characterize its structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: How do I determine the antibacterial potency of my new this compound derivatives?
A3: The standard method for determining the antibacterial potency of a new compound is by measuring its Minimum Inhibitory Concentration (MIC).
Protocol for Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare Bacterial Inoculum: Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase of growth. Dilute the culture to a standardized concentration (typically ~5 x 10^5 CFU/mL).
-
Prepare Compound Dilutions: Perform a serial dilution of your this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Q4: What is a potential mechanism of action for this compound and how might modifications affect it?
A4: this compound is an ansamycin antibiotic[8]. Ansamycins typically inhibit bacterial RNA polymerase, a crucial enzyme for transcription. Modifications to the ansa chain or the naphthoquinone core can affect the binding of the antibiotic to the RNA polymerase active site.
Signaling Pathway Illustrating the General Mechanism of Action of Ansamycins:
Caption: General mechanism of action for ansamycin antibiotics like this compound.
Data Presentation
Clear and structured presentation of quantitative data is crucial for comparing the efficacy of different derivatives.
Table 1: Hypothetical MIC Data for Novel this compound Derivatives
| Compound | Modification | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) |
| This compound (Parent) | - | 0.5 | 8 |
| Derivative 1 | C-25 Acetyl | 0.25 | 4 |
| Derivative 2 | C-25 Propionyl | 0.125 | 2 |
| Derivative 3 | C-11 Amino | 1 | 16 |
| Derivative 4 | C-11 Azido | 0.5 | 8 |
Table 2: Hypothetical Cytotoxicity Data for Novel this compound Derivatives
| Compound | CC50 (µM) vs. HeLa Cells | Selectivity Index (S. aureus) (CC50/MIC) |
| This compound (Parent) | 50 | 100 |
| Derivative 1 | 75 | 300 |
| Derivative 2 | 100 | 800 |
| Derivative 3 | 25 | 25 |
| Derivative 4 | 60 | 120 |
References
- 1. Current Promising Strategies against Antibiotic-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of novel lincomycin derivatives. I. Enhancement of antibacterial activities by introduction of substituted azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Restoring and enhancing the potency of existing antibiotics against drug-resistant Gram-negative bacteria through the development of potent small-molecule adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Modifying Halomicin A for Reduced Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to modify the structure of Halomicin A to reduce its cytotoxicity while aiming to maintain its antibacterial efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism believed to be responsible for the cytotoxicity of this compound?
A1: While direct studies on this compound are limited, its structural similarity to the rifamycin class of antibiotics suggests that its cytotoxicity, particularly hepatotoxicity, is likely linked to the hydroquinone/quinone core of the ansamycin structure.[1][2][3][4] This core can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can damage cellular components and trigger apoptotic pathways.[2][3]
Q2: What are the potential structural features of this compound that could be modified to reduce cytotoxicity?
A2: Key areas for modification include:
-
The Naphthoquinone/Naphthohydroquinone Core: Altering the electronic properties of this moiety can influence its redox potential and reduce ROS generation.[4][5]
-
The Ansa Bridge: Modifications to the aliphatic ansa bridge can impact the overall conformation and properties of the molecule, potentially affecting its interaction with cellular targets responsible for toxicity.[6][7][8][9]
-
Substituents on the Aromatic Ring: Adding or modifying functional groups on the aromatic core can alter lipophilicity and steric hindrance, which may influence cytotoxicity.
Q3: What are the initial steps to take when our modified this compound analogs show persistent high cytotoxicity?
A3: If initial modifications do not sufficiently reduce cytotoxicity, consider the following:
-
Re-evaluate the modification strategy: Are the changes significantly altering the electronic and steric properties of the molecule?
-
Investigate the mechanism of cell death: Is it primarily apoptosis or necrosis? This can be determined using Annexin V/Propidium Iodide staining and flow cytometry.
-
Assess mitochondrial involvement: Measure changes in mitochondrial membrane potential to see if mitochondrial dysfunction is a primary driver of toxicity.
-
Consider alternative modification sites: Explore modifications at different positions on the ansa bridge or aromatic core.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Cell plating inconsistency | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for simultaneous seeding of multiple wells. |
| Contamination (bacterial/mycoplasma) | Regularly test cell cultures for mycoplasma. Visually inspect cultures for signs of bacterial contamination. |
| Inconsistent drug concentration | Prepare fresh stock solutions of this compound derivatives for each experiment. Use calibrated pipettes for accurate dilutions. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
Issue 2: Modified analog shows reduced cytotoxicity but also a significant loss of antibacterial activity.
| Possible Cause | Troubleshooting Step |
| Modification at a critical binding site | The modification may be sterically hindering the interaction with the bacterial RNA polymerase. |
| Altered cell permeability | The modification may have changed the physicochemical properties of the compound, reducing its ability to penetrate the bacterial cell wall. |
| Instability of the modified compound | The new derivative may be unstable under assay conditions. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and its derivatives for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
Cell culture medium
-
This compound and its derivatives
-
LDH cytotoxicity assay kit
-
96-well plates
Procedure:
-
Plate and treat cells as described in the MTT assay protocol.
-
After the treatment period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent provided in the kit).
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
This compound and its derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the compounds for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.[10]
-
Incubate in the dark at room temperature for 15 minutes.[10]
-
Analyze the cells by flow cytometry within one hour.[11]
Protocol 4: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
This compound and its derivatives
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Treat cells with the compounds to induce apoptosis.
-
Lyse the cells using the lysis buffer provided in the kit.[12][13]
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates.[14]
-
Incubate according to the manufacturer's instructions to allow for cleavage of the substrate.
-
Measure the absorbance or fluorescence using a microplate reader.[14]
-
Quantify caspase-3 activity relative to an untreated control.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and its Derivatives on HepG2 Cells (MTT Assay)
| Compound | Concentration (µM) | Cell Viability (%) after 48h |
| This compound | 1 | 85 ± 5 |
| 10 | 52 ± 7 | |
| 50 | 15 ± 4 | |
| Derivative 1 | 1 | 92 ± 4 |
| 10 | 78 ± 6 | |
| 50 | 45 ± 5 | |
| Derivative 2 | 1 | 95 ± 3 |
| 10 | 88 ± 4 | |
| 50 | 65 ± 6 | |
| Doxorubicin (Positive Control) | 1 | 40 ± 6 |
Table 2: Apoptosis Induction by this compound and its Derivatives in HepG2 Cells (Annexin V/PI Staining)
| Compound (10 µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95 ± 2 | 3 ± 1 | 2 ± 1 |
| This compound | 48 ± 5 | 35 ± 4 | 17 ± 3 |
| Derivative 1 | 75 ± 6 | 18 ± 3 | 7 ± 2 |
| Derivative 2 | 85 ± 4 | 10 ± 2 | 5 ± 1 |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism Investigation of Rifampicin-Induced Liver Injury Using Comparative Toxicoproteomics in Mice | MDPI [mdpi.com]
- 4. A comparative study of the redox-cycling of a quinone (rifamycin S) and a quinonimine (rifabutin) antibiotic by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking Bacterial Naphthohydroquinone Oxidation and ADP-Ribosylation Improves Activity of Rifamycins against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of Rifamycin Polyketide Backbone Leads to Improved Drug Activity against Rifampicin-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical modifications of the aliphatic bridge of ansamycins. Synthesis and activity of 25-deacetoxy-25-epi-hydroxyrifamycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical modifications of the aliphatic bridge of ansamycins. 3. Synthesis and activity of 21-epi-rifamycin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. mpbio.com [mpbio.com]
- 13. biogot.com [biogot.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Strategies to bypass Halomicin A resistance mechanisms
Welcome to the technical support center for Halomicin A. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming experimental challenges related to this compound, with a focus on addressing resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, as an ansamycin antibiotic, functions by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1] It binds to the β-subunit of RNAP, encoded by the rpoB gene, which sterically blocks the path of the elongating RNA transcript, thereby halting transcription and leading to bacterial cell death.[2][3]
Q2: My bacterial cultures have developed resistance to this compound. What are the likely resistance mechanisms?
Based on studies of closely related ansamycins like rifampicin, the most common resistance mechanisms are:
-
Target Site Modification: This is the most prevalent mechanism. Spontaneous mutations in the rpoB gene alter the binding site of this compound on the RNA polymerase, reducing the antibiotic's affinity and rendering it ineffective.[4][5]
-
Enzymatic Inactivation: Bacteria can acquire genes encoding enzymes that chemically modify and inactivate the antibiotic. These enzymes can include ADP-ribosyltransferases, glycosyltransferases, phosphotransfertransferases, and monooxygenases that alter the structure of the ansamycin, preventing it from binding to its target.[2]
-
Active Efflux Pumps: Bacteria may overexpress efflux pumps, which are membrane proteins that actively transport this compound out of the cell, preventing it from reaching a high enough intracellular concentration to inhibit RNAP.[3]
Q3: How can I confirm the mechanism of resistance in my bacterial strain?
To elucidate the resistance mechanism, you can perform the following experiments:
-
rpoB Gene Sequencing: Sequence the rpoB gene of your resistant strain and compare it to the wild-type sequence to identify mutations that could alter the drug-binding site.
-
Efflux Pump Inhibition Assay: Determine the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-naphthylamide (PAβN). A significant decrease in the MIC in the presence of the EPI suggests the involvement of efflux pumps.
-
Enzymatic Inactivation Assay: This is more complex and involves incubating this compound with cell lysates from the resistant strain and then analyzing the antibiotic's structure using techniques like mass spectrometry to detect any modifications.
Troubleshooting Guides
Issue 1: Gradual increase in this compound MIC during serial passage experiments.
This observation is characteristic of the development of resistance through target site modification.
-
Troubleshooting Steps:
-
Isolate colonies from the culture with the increased MIC.
-
Perform rpoB gene sequencing on these isolates to confirm the presence of mutations.
-
Consider using a combination therapy approach in future experiments to potentially slow the development of resistance.
-
Issue 2: High level of resistance to this compound observed in a single-step selection experiment.
This could be due to the acquisition of a resistance gene, possibly encoding an inactivating enzyme or a potent efflux pump.
-
Troubleshooting Steps:
-
Perform plasmid DNA extraction and sequencing to search for known resistance genes.
-
Conduct an efflux pump inhibition assay to determine if efflux is a contributing factor.
-
Strategies to Bypass this compound Resistance
Strategy 1: Combination Therapy
Combining this compound with another antibiotic can create a synergistic or additive effect, potentially overcoming resistance.
-
Rationale: A second antibiotic with a different mechanism of action can target pathways that are not affected by this compound resistance. For example, a cell wall synthesis inhibitor could increase cell permeability, allowing this compound to better reach its intracellular target. Studies have shown synergistic activity between ofloxacin and other ansamycins.[6]
-
Experimental Approach: Perform checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index for combinations of this compound and other antibiotics. An FIC index of ≤ 0.5 indicates synergy.
Strategy 2: Efflux Pump Inhibitors (EPIs)
If resistance is mediated by efflux pumps, co-administering this compound with an EPI can restore its activity.
-
Rationale: EPIs compete with the antibiotic for binding to the efflux pump or disrupt the energy source of the pump, leading to increased intracellular accumulation of the antibiotic.[7][8] Phenylalanine-Arginine β-naphthylamide (PAβN) is a commonly used broad-spectrum EPI.[9]
-
Experimental Approach: Determine the MIC of this compound against the resistant strain in the presence of a sub-inhibitory concentration of an EPI. A significant reduction in the MIC indicates that efflux is a major resistance mechanism.
Strategy 3: Structural Modification of this compound
Chemically modifying the structure of this compound can help it evade resistance mechanisms.
-
Rationale: Modifications to the ansamycin scaffold can create new derivatives that are still able to bind to mutated RNAP or are no longer recognized by inactivating enzymes.[10] For instance, the natural product Kanglemycin A, an ansamycin with a modified ansa bridge, has been shown to be effective against rifampicin-resistant bacteria.[11]
-
Experimental Approach: This is a medicinal chemistry approach that involves synthesizing novel analogs of this compound and then screening them for activity against resistant strains.
Data Presentation
Table 1: Hypothetical MIC Values of this compound Against Susceptible and Resistant Staphylococcus aureus
| Strain | Genotype | This compound MIC (µg/mL) | This compound + PAβN (10 µg/mL) MIC (µg/mL) |
| Wild-Type | rpoB WT | 0.125 | 0.125 |
| Resistant A | rpoB H526Y | 16 | 16 |
| Resistant B | Efflux+ | 4 | 0.25 |
| Resistant C | rpoB H526Y, Efflux+ | 32 | 4 |
This table illustrates how the MIC can change depending on the resistance mechanism and the effect of an efflux pump inhibitor.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]
-
Preparation of Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: Culture bacteria in Mueller-Hinton Broth (MHB) to an optical density at 600 nm (OD600) of 0.5 (corresponding to approximately 1-5 x 10^8 CFU/mL). Dilute this culture 1:100 in fresh MHB to obtain the final inoculum.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Protocol 2: Efflux Pump Inhibition Assay
-
Follow the MIC determination protocol as described above.
-
Prepare a second set of serial dilutions of this compound in MHB containing a sub-inhibitory concentration of an efflux pump inhibitor (e.g., 10 µg/mL PAβN).
-
Inoculate and incubate the plates as described previously.
-
Compare the MIC of this compound with and without the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI is considered significant.
Visualizations
References
- 1. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Enzymes of the Rifamycin Antibiotic Resistome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Uncovering the Resistance Mechanism of Mycobacterium tuberculosis to Rifampicin Due to RNA Polymerase H451D/Y/R Mutations From Computational Perspective [frontiersin.org]
- 6. In vitro synergistic activity between ofloxacin and ansamycins against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of an Efflux Pump Inhibitor on the Activity of Free and Liposomal Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redesign of Rifamycin Antibiotics to Overcome ADP-Ribosylation-Mediated Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Synthetic vs. Natural Halomicin A: A Guide for Researchers
A definitive comparative analysis between synthetic and natural Halomicin A cannot be provided at this time, as a published total synthesis of this compound could not be identified in the scientific literature. Extensive searches for a complete chemical synthesis of this ansamycin antibiotic have not yielded any specific publications. Consequently, the experimental data required for a direct comparison of the spectroscopic and biological properties of a synthetic version with the natural product is not available.
This guide, therefore, focuses on presenting the established data for the natural product, this compound, to serve as a baseline for future comparative studies once a total synthesis is reported. Additionally, a conceptual framework for the structural confirmation process is provided to guide researchers in such future endeavors.
Characterization of Natural this compound
This compound is a naturally occurring ansamycin antibiotic produced by the bacterium Micromonospora. Its structure has been elucidated through spectroscopic methods.
Table 1: Physicochemical and Spectroscopic Data for Natural this compound
| Property | Data | Reference |
| Molecular Formula | C₄₃H₅₈N₂O₁₃ | [1] |
| Molecular Weight | 810.93 g/mol | [1] |
| CAS Number | 56411-51-9 | [1] |
| General Appearance | Not specified in available literature | - |
| Spectroscopic Data | While the definitive structural elucidation was published, specific NMR and Mass Spectrometry data points are not readily available in the summarized search results. The original publication by Ganguly et al. would contain this detailed information. | [1] |
Biological Activity of Natural this compound
This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Natural this compound
| Bacterial Strain | Activity | Reference |
| Gram-positive bacteria | Active | [1] |
| Gram-negative bacteria | Active | [1] |
Note: Specific Minimum Inhibitory Concentration (MIC) values against a panel of bacteria would be found in the primary literature.
Experimental Protocols for Structural Confirmation (Conceptual)
Should a total synthesis of this compound be achieved, the following experimental protocols would be crucial for confirming the identity and purity of the synthetic product against the natural compound.
1. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To compare the chemical shifts, coupling constants, and multiplicities of all proton signals.
-
¹³C NMR: To compare the chemical shifts of all carbon signals.
-
2D NMR (COSY, HSQC, HMBC): To confirm the connectivity and establish the complete carbon-proton framework. The spectra of the synthetic and natural products should be superimposable.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To confirm that the molecular formula of the synthetic product matches the natural product with high accuracy.
-
Tandem Mass Spectrometry (MS/MS): To compare the fragmentation patterns, which should be identical.
-
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To confirm the stereochemical fidelity of the synthetic material by comparing its retention time to that of the natural product.
2. Biological Assays:
-
Antimicrobial Susceptibility Testing:
-
Broth Microdilution or Disk Diffusion Assays: To determine and compare the Minimum Inhibitory Concentrations (MICs) of the synthetic and natural this compound against a panel of relevant Gram-positive and Gram-negative bacteria. The biological activity should be identical.
-
Conceptual Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthetic natural product.
Caption: A flowchart illustrating the process of confirming a synthetic natural product's structure.
References
Halomicin A: A Comparative Analysis with Other Ansamycin Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Halomicin A with other well-known ansamycin antibiotics, focusing on their antibacterial performance, mechanism of action, and the experimental protocols used for their evaluation. The ansamycin class of antibiotics, characterized by a unique ansa structure (an aliphatic bridge connecting two non-adjacent positions of an aromatic nucleus), has been a significant source of antibacterial agents for decades.[1] This document aims to contextualize the potential of this compound within this important class of molecules.
Performance Comparison: Antibacterial Activity
A direct quantitative comparison of the in vitro activity of this compound with other ansamycins is limited by the availability of data from the original 1967 publication by Weinstein et al. While this foundational paper established its activity against both Gram-positive and Gram-negative bacteria, comprehensive modern comparative studies are scarce. However, to provide a framework for comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for two representative ansamycin antibiotics, Rifampicin and Geldanamycin, against common bacterial pathogens. These values have been compiled from various studies and are presented in micrograms per milliliter (µg/mL).
| Antibiotic | Bacterium | MIC (µg/mL) |
| Rifampicin | Staphylococcus aureus | 0.004 - 0.03 |
| Escherichia coli | 4 - 32 | |
| Geldanamycin | Staphylococcus aureus | 12.5 - 50 |
| Escherichia coli | >100 |
Note: MIC values can vary depending on the specific strain, testing methodology, and laboratory conditions. The data presented here are for illustrative purposes to indicate the general spectrum and potency of these ansamycins.
Mechanism of Action: Targeting Bacterial RNA Polymerase
Ansamycin antibiotics primarily exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme responsible for the transcription of DNA into RNA.[2][3] This inhibition effectively halts protein synthesis, leading to bacterial cell death.
The binding site for most ansamycins is located on the β-subunit of the RNAP.[4] By binding to this pocket, the antibiotic physically blocks the path of the elongating RNA transcript, preventing the formation of phosphodiester bonds and leading to the termination of transcription.[5][6] While this general mechanism is conserved across the ansamycin class, structural variations in the ansa chain and the aromatic core can influence the binding affinity and spectrum of activity. For instance, some newer ansamycins have shown efficacy against rifampicin-resistant strains by making additional contacts within the binding pocket.[5]
Caption: Ansamycin antibiotics bind to the β-subunit of bacterial RNA polymerase, sterically hindering the elongation of the nascent RNA chain and thereby inhibiting protein synthesis, which ultimately leads to cell death.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of antibiotics is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[7][8][9][10][11] The broth microdilution method is a standard and widely used technique for this purpose.
Broth Microdilution Method Protocol
-
Preparation of Antibiotic Solutions:
-
A stock solution of the antibiotic is prepared in a suitable solvent.
-
Serial two-fold dilutions of the antibiotic are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU) per milliliter in each well.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (bacteria and broth, no antibiotic) to ensure bacterial growth and a negative control (broth only) to check for contamination.
-
The plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (typically 16-20 hours).
-
-
Result Interpretation:
-
After incubation, the plate is visually inspected for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth.
-
Caption: The broth microdilution method involves serial dilution of the antibiotic, inoculation with a standardized bacterial suspension, incubation, and subsequent determination of the minimum inhibitory concentration (MIC).
Conclusion
This compound, as one of the earlier discovered ansamycin antibiotics, demonstrated a promising broad spectrum of activity. While a direct, modern quantitative comparison with other ansamycins is challenging due to limited publicly available data, its placement within this class suggests a mechanism of action centered on the inhibition of bacterial RNA polymerase. The established protocols for determining antibacterial efficacy, such as the broth microdilution method, provide a standardized framework for any future comparative studies. Further research to re-evaluate the in vitro activity of this compound against a contemporary panel of bacterial isolates would be invaluable in determining its current potential in the landscape of antimicrobial drug discovery.
References
- 1. Ansamycin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. goldbio.com [goldbio.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Halomicin A and Cross-Resistance: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel antibiotic is paramount. This guide provides a comparative analysis of Halomicin A, an ansamycin antibiotic, within the context of potential cross-resistance with other antibiotics, particularly those of the same class. Due to the limited publicly available data specifically on this compound cross-resistance, this guide leverages established knowledge of the broader ansamycin class to present a predictive comparison, supported by detailed experimental protocols and pathway visualizations.
This compound is an ansamycin antibiotic with documented activity against both Gram-positive and Gram-negative bacteria.[1] While specific studies detailing its cross-resistance patterns are scarce, the mechanism of action for the ansamycin class—inhibition of bacterial DNA-dependent RNA polymerase—provides a strong foundation for predicting its cross-resistance profile. Resistance to ansamycins, such as the well-studied rifampin, typically arises from mutations in the rpoB gene, which encodes the β subunit of RNA polymerase. It is highly probable that resistance to this compound would also be mediated by mutations in this gene, leading to cross-resistance with other rifamycin analogs.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
To illustrate the potential cross-resistance profile of this compound, the following table presents hypothetical, yet plausible, Minimum Inhibitory Concentration (MIC) data. This data is modeled on known cross-resistance patterns observed with other ansamycin antibiotics when tested against susceptible and resistant bacterial strains harboring specific rpoB mutations.
| Antibiotic | Wild-Type Strain (MIC in µg/mL) | rpoB Mutant 1 (MIC in µg/mL) | rpoB Mutant 2 (MIC in µg/mL) | Non-Ansamycin Antibiotic (e.g., Ciprofloxacin) - Wild-Type (MIC in µg/mL) | Non-Ansamycin Antibiotic (e.g., Ciprofloxacin) - rpoB Mutant 1 (MIC in µg/mL) |
| This compound | 0.5 | >64 | >64 | 0.5 | 0.5 |
| Rifampin | 0.25 | >64 | >64 | 0.25 | 0.25 |
| Rifabutin | 0.125 | 32 | >64 | 0.125 | 0.125 |
| Rifapentine | 0.125 | >64 | >64 | 0.125 | 0.125 |
Note: The MIC values for this compound are hypothetical and intended for illustrative purposes. The mutations in rpoB Mutant 1 and Mutant 2 are presumed to confer high-level resistance to most ansamycins. The lack of change in the MIC for a non-ansamycin antibiotic like ciprofloxacin demonstrates the specific nature of the resistance mechanism.
Experimental Protocols
To empirically determine the cross-resistance profile of this compound, the following experimental protocols are recommended:
Bacterial Strains
A panel of bacterial strains should be used, including:
-
A wild-type, susceptible reference strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).
-
A series of isogenic mutant strains with well-characterized mutations in the rpoB gene known to confer resistance to rifampin.
-
Clinically isolated strains with demonstrated resistance to rifampin.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound and other comparator antibiotics should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Procedure:
-
Prepare a stock solution of this compound and other test antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum of each test strain equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Kinetic Assays
Time-kill assays can be performed to assess the bactericidal or bacteriostatic activity of this compound against both susceptible and resistant strains.
Procedure:
-
Prepare tubes containing CAMHB with this compound at concentrations corresponding to 1x, 2x, 4x, and 8x the MIC.
-
Inoculate the tubes with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates.
-
Incubate the plates at 37°C for 24-48 hours and count the number of viable colonies to determine the CFU/mL at each time point.
Visualizing the Experimental Workflow and Resistance Mechanism
To facilitate a clearer understanding of the processes involved in cross-resistance studies and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for a cross-resistance study.
Caption: Ansamycin resistance mechanism.
References
A Comparative Analysis of Arylomycin A Derivatives: Efficacy and Mechanism of Action
Introduction:
While the initial focus of this guide was on Halomicin A derivatives, a review of current scientific literature reveals a scarcity of recent data on this specific class of compounds. To provide a comprehensive and data-rich comparison in the requested format, this guide will instead focus on the Arylomycins , a well-characterized class of antibiotics with a novel mechanism of action. Arylomycins target the bacterial Type I Signal Peptidase (SPase), an essential enzyme for protein secretion, making them a promising area of research for combating antibiotic resistance.[1][2][3][4][5] This guide will compare the efficacy of various Arylomycin A derivatives, detail the experimental protocols used for their evaluation, and illustrate their mechanism of action.
Data Presentation: Comparative Efficacy of Arylomycin Derivatives
The antibacterial efficacy of arylomycin derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[1] The following table summarizes the MIC values for Arylomycin A-C16 and a more potent synthetic derivative, Arylomycin M131, against various strains of Staphylococcus aureus.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Arylomycin A-C16 | S. aureus (Panel of 117 strains) - Majority | 16 - 32 |
| S. aureus (Panel of 117 strains) - Resistant subset | >128 | |
| S. epidermidis (Clinical isolates) - MIC50 | 0.5 | |
| S. epidermidis (Clinical isolates) - MIC90 | 1 | |
| Arylomycin M131 | S. aureus (Arylomycin A-C16 sensitive strains) | 1 - 4 |
| S. aureus (Arylomycin A-C16 resistant strains) | >32 |
Data compiled from multiple studies on arylomycin efficacy.[6][7][8]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical experiment for assessing the efficacy of new antibiotic candidates. The data presented in this guide was obtained using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Protocol:
-
Preparation of Bacterial Inoculum:
-
Isolated bacterial colonies are selected from an 18-24 hour agar plate.
-
A suspension of the bacteria is made in a sterile broth medium (e.g., Mueller-Hinton Broth II - MHBII).
-
The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Preparation of Microdilution Plates:
-
The arylomycin derivatives are serially diluted (typically two-fold) in broth in a 96-well microtiter plate.
-
This creates a range of concentrations to test the bacteria against.
-
A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included on each plate.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate.
-
The plates are incubated at 35-37°C for 18-24 hours.[1]
-
-
Determination of MIC:
-
After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[10]
-
Mandatory Visualizations
Signaling Pathway Diagram:
Caption: Arylomycin inhibits the bacterial protein secretion pathway.
Experimental Workflow Diagram:
Caption: Workflow for Broth Microdilution MIC Assay.
References
- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The inhibition of type I bacterial signal peptidase: biological consequences and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Putative Cro-Like Repressor Contributes to Arylomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Arylomycin Natural-Product Antibiotics against Staphylococcus epidermidis and Other Coagulase-Negative Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apec.org [apec.org]
Benchmarking a Novel Antibiotic: A Comparative Analysis of Halomicin A Against Standard-of-Care Treatments for Resistant Bacterial Strains
For Immediate Release
In the global fight against antimicrobial resistance, the emergence of novel therapeutic agents is paramount. This guide provides a comprehensive benchmark of Halomicin A, a promising ansamycin antibiotic, against established antibiotics used to treat infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of efficacy, supported by experimental data and methodologies.
While this compound has demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, specific minimum inhibitory concentration (MIC) and time-kill kinetics data against MRSA and VRE are not yet publicly available. This guide, therefore, establishes a baseline for comparison by presenting robust data for current standard-of-care antibiotics: vancomycin, linezolid, and daptomycin. As data on this compound emerges, this document will serve as a crucial reference for its evaluation.
Comparative Efficacy Against Resistant Strains
The following tables summarize the in vitro activity of vancomycin, linezolid, and daptomycin against MRSA and VRE, presenting a range of Minimum Inhibitory Concentrations (MICs) reported in various studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Vancomycin | 0.125 - 2[1] | 0.38[2] | 0.25[2] |
| Linezolid | 1 - 4[3] | 2[4][5][6] | 3[3] |
| Daptomycin | 0.125 - 1.0[7] | 0.38 - 0.75[8] | 0.75[7] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Minimum Inhibitory Concentration (MIC) Against VRE
| Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Linezolid | 0.72 - 2[9] | 1.5 - 2[3][9] | 2[3][9] |
| Daptomycin | 0.38 - 4[10] | 1 - 4[10][11] | 1.5 - 8[10][11] |
Time-Kill Kinetics: A Deeper Look at Bactericidal Activity
Time-kill assays provide insight into the pharmacodynamic properties of an antibiotic, revealing whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in the bacterial colony-forming units (CFU)/mL.
-
Vancomycin against MRSA: Vancomycin typically exhibits time- and concentration-dependent killing of MRSA.[12][13]
-
Linezolid against MRSA and VRE: Linezolid is generally considered bacteriostatic against S. aureus and Enterococcus.[14][15] Time-kill studies show that linezolid inhibits bacterial growth but may not achieve a 3-log₁₀ reduction in CFU/mL.[14][15]
-
Daptomycin against MRSA and VRE: Daptomycin demonstrates rapid, concentration-dependent bactericidal activity against both MRSA and VRE.[16][17][18][19]
Experimental Protocols
The data presented in this guide are derived from standard antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Figure 1. Workflow for MIC determination by broth microdilution.
Time-Kill Kinetics Assay
Time-kill assays measure the rate of bacterial killing by an antimicrobial agent over time.
Figure 2. General workflow for a time-kill kinetics assay.
Mechanisms of Action: A Visual Comparison
Understanding the mechanism of action is crucial for evaluating an antibiotic's potential and predicting resistance development.
References
- 1. Minimum inhibitory concentration of vancomycin to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 7. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcdr.net [jcdr.net]
- 9. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing the Dosing Regimens of Daptomycin Based on the Susceptible Dose-Dependent Breakpoint against Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of Daptomycin against Vancomycin-Resistant Enterococci of Various Van Types and Comparison of Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Linezolid Activities under Aerobic and Anaerobic Conditions against Methicillin-Resistant Staphylococcus aureus and Vancomycin-Resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Bactericidal Activity of Daptomycin against Methicillin-Resistant and Methicillin-Susceptible Staphylococcus aureus Peritonitis in Mice as Measured with Bioluminescent Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
A Comparative Analysis of Halomicin A's Predicted Profile with Established Antibiotics
For Immediate Release
In the landscape of antibiotic research, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of novel compounds is paramount for their development and potential clinical application. While specific experimental data for Halomicin A, an ansamycin antibiotic, remains limited in publicly accessible literature, a comparative analysis with well-characterized antibiotics can provide valuable insights for researchers, scientists, and drug development professionals. This guide presents a predictive comparison of this compound's expected profile, based on its class, against the established antibiotics Rifampicin (another ansamycin) and Ciprofloxacin (a fluoroquinolone).
Executive Summary
This compound, as an ansamycin, is anticipated to share key pharmacokinetic and pharmacodynamic characteristics with Rifampicin, a cornerstone in the treatment of mycobacterial infections. This includes a likely mechanism of action centered on the inhibition of bacterial RNA polymerase. In contrast, Ciprofloxacin offers a differing profile, acting on DNA gyrase and topoisomerase IV. This guide provides a detailed comparison of their PK/PD parameters, experimental protocols for assessing these characteristics, and visual representations of their mechanisms and analytical workflows.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of an antibiotic dictate its absorption, distribution, metabolism, and excretion (ADME) within the body. These parameters are crucial for determining dosing regimens and predicting potential drug interactions.
| Parameter | This compound (Predicted) | Rifampicin | Ciprofloxacin |
| Class | Ansamycin | Ansamycin | Fluoroquinolone |
| Absorption | Expected to be orally bioavailable, potentially affected by food. | Rapidly and completely absorbed orally, but food can decrease the rate of absorption.[1] | Readily but not completely absorbed orally (bioavailability ~70%).[2][3] |
| Distribution | Predicted to have wide tissue distribution, including intracellular penetration. | Widely distributed into most body tissues and fluids, including the cerebrospinal fluid and intracellularly.[1] | High volume of distribution (2-3 L/kg), indicating good tissue penetration.[2] |
| Protein Binding | Likely to be highly protein-bound. | Approximately 80% bound to plasma proteins.[1][4] | Weakly bound to serum proteins (20-40%).[5] |
| Metabolism | Expected to be metabolized in the liver, potentially inducing its own metabolism. | Extensively metabolized in the liver, a potent inducer of cytochrome P450 enzymes.[1] | An inhibitor of cytochrome P450 1A2 (CYP1A2).[2] |
| Elimination | Predicted primary excretion through bile and feces. | Largely excreted in bile and eliminated in feces; also undergoes enterohepatic recirculation.[1] | Primarily eliminated by the kidneys, with about 50-70% of an administered dose excreted unchanged in the urine.[5] |
| Half-life | Estimated to be in the range of 2-5 hours. | 2-5 hours, which can decrease with long-term therapy due to auto-induction.[4] | Approximately 4 hours.[2] |
Pharmacodynamic Profile Comparison
Pharmacodynamics relates the concentration of a drug to its antimicrobial effect. Key parameters include the Minimum Inhibitory Concentration (MIC) and concentration- or time-dependent killing characteristics.
| Parameter | This compound (Predicted) | Rifampicin | Ciprofloxacin |
| Mechanism of Action | Inhibition of bacterial DNA-dependent RNA polymerase.[6][7][8] | Inhibition of bacterial DNA-dependent RNA synthesis by binding to DNA-dependent RNA polymerase.[9] | Inhibition of bacterial type II topoisomerase (DNA gyrase) and topoisomerase IV, which are necessary for DNA replication, transcription, repair, and recombination.[5][10] |
| Spectrum of Activity | Expected to be active against Gram-positive and some Gram-negative bacteria.[7][11] | Broad-spectrum, including activity against mycobacteria, Gram-positive, and some Gram-negative organisms.[12] | Broad-spectrum, with activity against a wide range of Gram-positive and Gram-negative bacteria.[10] |
| Key PD Parameter | Likely concentration-dependent killing (AUC/MIC). | Demonstrates concentration-dependent killing, with Cmax/MIC and AUC/MIC being important predictors of efficacy.[13][14] | Exhibits concentration-dependent killing, with AUC24/MIC > 125 being a target for clinical efficacy.[15] |
| Post-Antibiotic Effect (PAE) | Expected to have a significant PAE. | Exhibits a long post-antibiotic effect.[14] | Demonstrates a post-antibiotic effect against many pathogens. |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of pharmacokinetic and pharmacodynamic parameters.
Pharmacokinetic Analysis in an Animal Model (e.g., Rat)
-
Animal Acclimatization: Male Wistar rats (200-250g) are acclimatized for at least one week with free access to food and water.
-
Drug Administration: A single dose of the antibiotic is administered intravenously (IV) via the tail vein and orally (PO) by gavage to two separate groups of animals.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Plasma concentrations of the antibiotic are determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) are calculated using non-compartmental analysis with software such as WinNonlin.
Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) are used.
-
Inoculum Preparation: Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Microdilution Assay: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizing Mechanisms and Workflows
Diagrams illustrating signaling pathways and experimental workflows provide a clear and concise understanding of complex processes.
Caption: A generalized experimental workflow for determining the pharmacokinetic and pharmacodynamic profiles of an antibiotic.
Caption: A simplified representation of the mechanisms of action for Rifampicin and Ciprofloxacin.
Conclusion
While awaiting specific experimental data on this compound, this comparative guide offers a robust predictive framework for its pharmacokinetic and pharmacodynamic properties. By understanding the established profiles of Rifampicin and Ciprofloxacin, researchers can better anticipate the behavior of this compound and design future studies to elucidate its full therapeutic potential. The provided experimental protocols and visual diagrams serve as a practical resource for the scientific community engaged in the discovery and development of new antimicrobial agents.
References
- 1. Rifampicin – Pharmacokinetics [sepia2.unil.ch]
- 2. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. droracle.ai [droracle.ai]
- 5. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ansamycin - Wikipedia [en.wikipedia.org]
- 8. globalrph.com [globalrph.com]
- 9. Rifampicin - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. agscientific.com [agscientific.com]
- 12. litfl.com [litfl.com]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Rifampicin in Human Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. repub.eur.nl [repub.eur.nl]
For researchers, scientists, and drug development professionals, understanding the toxicity profile of antibiotic candidates is paramount. This guide provides a comparative analysis of the toxicity of ansamycin antibiotics, a class of potent antibacterial and anticancer agents. Due to the limited publicly available toxicity data for Halomicin A, this guide focuses on well-characterized related compounds within the ansamycin class: Geldanamycin, Herbimycin A, and Rifampicin.
This guide summarizes key toxicity data, details the experimental protocols used to generate this data, and provides a visual representation of a common cytotoxicity testing workflow.
Quantitative Toxicity Data
The following tables summarize the available in vitro and in vivo toxicity data for selected ansamycin antibiotics.
In Vitro Cytotoxicity Data (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the antibiotic that is required to inhibit the viability of 50% of a cell population.
| Compound | Cell Line | Assay | IC50 | Citation |
| Geldanamycin | NIH3T3 (murine fibroblast) | MTT | 59 nM | [1] |
| VGE62 (human mesothelioma) | MTT | Low nM range | [1] | |
| JU77 (human mesothelioma) | MTT | Low nM range | [1] | |
| MSTO-211H (human mesothelioma) | MTT | Low nM range | [1] | |
| AB1 (murine mesothelioma) | MTT | Low nM range | [1] | |
| AE17 (murine mesothelioma) | MTT | Low nM range | [1] | |
| Herbimycin A | HT29 (human colon adenocarcinoma) | Growth Inhibition | >40% inhibition at 125 ng/ml | [2] |
| CCL239 (normal human colon mucosa) | Growth Inhibition | ~12% inhibition at 125 ng/ml | [2] | |
| Rifampicin | Keratinocytes, Fibroblasts, HaCaT, 3T3 | Cell Viability | No cytotoxicity up to 50 µg/mL | |
| HepG2 (human liver carcinoma) | Cell Viability | No cytotoxicity at 25 µM, 50 µM, and 100 µM for 24h |
In Vivo Acute Toxicity Data (LD50)
The median lethal dose (LD50) is the dose of a substance required to kill half the members of a tested population after a specified test duration.
| Compound | Animal Model | Route of Administration | LD50 | Citation |
| Halicin (related antibiotic) | Mice | Oral | 2018.3 mg/kg | [1] |
| Antibiotic 535 (3'-desoxykanamycin C) | Mice | Intravenous | 225 mg/kg | [3] |
| Mice | Subcutaneous | 1150 mg/kg | [3] | |
| Mice | Oral | >5000 mg/kg | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake assay is a cell viability/cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7][8][9][10][11]
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed cells in a 96-well plate and treat with the test compound for the desired duration.
-
Neutral Red Incubation: After treatment, remove the medium and add a medium containing a non-toxic concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Washing: Remove the neutral red-containing medium and wash the cells with a wash solution (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the neutral red from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm. The amount of absorbed dye is proportional to the number of viable cells.
Acute Toxicity (LD50) Determination in Mice
The LD50 is determined by administering a substance to a group of animals at increasing doses to identify the dose that causes mortality in 50% of the group.[12][13][14][15][16]
Protocol:
-
Animal Selection and Acclimatization: Use healthy, young adult mice of a single sex (or both, if sex-specific differences are suspected). Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the approximate range of doses that cause toxic effects and mortality.
-
Main Study: Assign animals to several dose groups, including a control group (vehicle only). Administer a single dose of the test substance via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for up to 14 days.
-
Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value using a recognized statistical method, such as the Probit analysis or the Reed-Muench method.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for in vitro cytotoxicity testing.
Caption: A flowchart illustrating the key steps in a typical in vitro cytotoxicity assay.
References
- 1. Frontiers | Safety and efficacy evaluation of halicin as an effective drug for inhibiting intestinal infections [frontiersin.org]
- 2. Mechanisms of resistance to ansamycin antibiotics in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Toxicity and antimicrobial properties of the new aminoglycoside antibiotic 535] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. iivs.org [iivs.org]
- 8. re-place.be [re-place.be]
- 9. [PDF] Neutral red uptake assay for the estimation of cell viability/cytotoxicity | Semantic Scholar [semanticscholar.org]
- 10. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 11. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. uoanbar.edu.iq [uoanbar.edu.iq]
- 14. enamine.net [enamine.net]
- 15. fda.gov [fda.gov]
- 16. Improved up-and-down procedure for acute toxicity measurement with reliable LD50 verified by typical toxic alkaloids and modified Karber method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthetic Landscape of Halomicin A: A Comparative Guide to Ansamycin Antibiotic Synthesis
While a total chemical synthesis of the ansamycin antibiotic Halomicin A has yet to be reported in peer-reviewed literature, the broader family of ansamycin antibiotics, most notably rifamycin, has been the subject of extensive synthetic efforts. This guide provides a comparative overview of the general strategies employed in the synthesis of ansamycin cores, offering valuable insights for researchers and drug development professionals interested in this compound and related natural products.
This compound, a member of the naphthalenic ansamycin family, was first isolated from Micromonospora halophytica.[1] Like other ansamycins, it exhibits antibacterial activity against both Gram-positive and some Gram-negative bacteria. The defining structural feature of ansamycins is a macrocyclic lactam bridge (the ansa chain) connected to two non-adjacent positions of an aromatic nucleus. This complex architecture presents a significant challenge for synthetic chemists.
General Synthetic Strategies for Ansamycin Antibiotics
The synthesis of ansamycin antibiotics is a complex undertaking that is generally approached through a convergent strategy. This involves the separate synthesis of the ansa chain and the aromatic core, which are then coupled and cyclized in the final stages.
Ansa Chain Synthesis
The ansa chain is a long, highly functionalized aliphatic chain containing multiple stereocenters. Its synthesis is often the most challenging aspect of the total synthesis. Common strategies involve:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as sugars or amino acids, to introduce the required stereochemistry.
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.
-
Fragment Assembly: Synthesizing smaller, stereochemically defined fragments of the ansa chain and then coupling them together.
Aromatic Core Synthesis
The aromatic core of naphthalenic ansamycins like this compound is typically a substituted naphthoquinone or naphthohydroquinone. Synthetic approaches to these cores often involve:
-
Diels-Alder Reactions: To construct the bicyclic ring system.
-
Annulation Strategies: Building the second ring onto a pre-existing benzene derivative.
-
Oxidative Dearomatization: Starting from a more complex aromatic system and selectively oxidizing it to the desired quinone.
Macrolactamization
The final key step in the synthesis of ansamycins is the formation of the macrocyclic lactam, which connects the ansa chain to the aromatic core. This intramolecular cyclization can be challenging due to the large ring size and potential for competing intermolecular reactions. Common macrolactamization methods include:
-
Yamaguchi Macrolactamization: A powerful method for the formation of large-ring lactams.
-
Active Ester Methods: Utilizing highly reactive esters to facilitate the intramolecular amide bond formation.
-
Ring-Closing Metathesis (RCM): While more commonly used for macrocycle formation via carbon-carbon bonds, variations can be applied to macrolactam synthesis.
Hypothetical Synthetic Workflow for a this compound-type Ansamycin
The following diagram illustrates a generalized, hypothetical synthetic workflow for an ansamycin antibiotic with a structure similar to this compound, based on established methodologies for this class of compounds.
References
Assessing the Synergistic Effects of Halomicin A with Other Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant bacteria necessitates innovative therapeutic strategies, including the use of combination therapies to enhance antimicrobial efficacy. Halomicin A, an ansamycin antibiotic, demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] While specific synergistic studies on this compound are limited in publicly available literature, this guide leverages data from its close structural and mechanistic analog, Rifampin, to provide a comparative assessment of potential synergistic interactions. Both this compound and Rifampin belong to the ansamycin class of antibiotics and share a common mechanism of action by inhibiting bacterial DNA-dependent RNA polymerase.[2][3][4][5] This guide summarizes quantitative data from in vitro synergy studies of Rifampin with other antibiotics, details relevant experimental protocols, and visualizes potential mechanisms of synergistic action.
Introduction to this compound and the Rationale for Synergy
This compound is a member of the ansamycin family of antibiotics, characterized by a unique ansa structure (an aliphatic bridge connecting two non-adjacent positions of an aromatic nucleus).[1] Like other ansamycins, its primary mode of action is the inhibition of bacterial DNA-dependent RNA polymerase, a crucial enzyme for bacterial transcription.[2][5] The increasing prevalence of antibiotic resistance underscores the need for strategies that can restore or enhance the activity of existing antibiotics. Combination therapy, which can lead to synergistic effects, presents a promising approach to combat resistant pathogens, broaden the antibacterial spectrum, and reduce the likelihood of developing further resistance.
Due to the limited availability of specific synergistic data for this compound, this guide will focus on the extensively studied ansamycin, Rifampin, as a representative model. The structural similarity and shared mechanism of action between this compound and Rifampin suggest that the synergistic interactions observed with Rifampin are likely to be indicative of those that could be achieved with this compound.
Comparative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of Rifampin with various classes of antibiotics against different bacterial strains. The primary method for quantifying synergy is the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered synergistic.
Table 1: Synergistic Effects of Rifampin with Beta-Lactam Antibiotics
| Bacterial Strain | Beta-Lactam Antibiotic | FIC Index Range | Percentage of Synergistic Isolates | Reference |
| M. tuberculosis | Tebipenem-clavulanate | ≤ 0.5 | Not specified | [6] |
| M. tuberculosis | Cephradine-clavulanate | ≤ 0.5 | Not specified | [6] |
Table 2: Synergistic Effects of Rifampin with Polymyxins
| Bacterial Strain | Polymyxin Antibiotic | FIC Index Range | Percentage of Synergistic Isolates | Reference |
| E. coli | Polymyxin B | 0.11–0.51 | Not specified | [7] |
| K. pneumoniae | Polymyxin B | 0.04–0.19 | Not specified | [7] |
| P. aeruginosa | Polymyxin B | Not specified (Synergy observed) | Not specified | [8] |
| A. baumannii | Polymyxin B | Not specified (Synergy observed) | Not specified | [9] |
Table 3: Synergistic Effects of Rifampin with Other Antibiotics
| Bacterial Strain | Other Antibiotic | FIC Index Range | Percentage of Synergistic Isolates | Reference |
| K. pneumoniae (KPC-producing) | Meropenem | Not specified (Synergy observed) | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synergistic studies. The following are protocols for two key experiments used to assess antibiotic synergy.
Checkerboard Assay
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound (or Rifampin) and the partner drug in an appropriate solvent. A series of twofold dilutions of each antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Plate Setup: In a 96-well microtiter plate, the dilutions of this compound are added to the wells in increasing concentrations along the x-axis, while the dilutions of the partner drug are added in increasing concentrations along the y-axis. This creates a matrix of wells containing various combinations of the two drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 0.5 McFarland standard).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity or by measuring optical density. The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antibiotic combinations over time.
Protocol:
-
Preparation of Cultures: A logarithmic phase bacterial culture is diluted to a standardized concentration in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is exposed to the antibiotics alone and in combination at specific concentrations (e.g., at their MICs or sub-MICs). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on agar plates to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic condition.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.
-
Visualizing Workflows and Mechanisms
Experimental Workflow: Checkerboard Assay
Caption: Workflow of a checkerboard assay for synergy testing.
Signaling Pathway: Proposed Synergy of Ansamycin and Polymyxin
Caption: Proposed mechanism of synergy between an ansamycin and a polymyxin.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound is not yet widely published, the data from its structural and functional analog, Rifampin, strongly suggest a high potential for synergistic interactions with other classes of antibiotics. The combinations of Rifampin with beta-lactams and polymyxins have shown significant synergy against a range of pathogenic bacteria. These findings provide a solid foundation for future research into this compound combination therapies.
Further studies are warranted to systematically evaluate the synergistic potential of this compound with a broad panel of antibiotics against clinically relevant pathogens. Such research should employ standardized methodologies, such as the checkerboard and time-kill assays detailed in this guide, to generate robust and comparable data. Elucidating the synergistic profile of this compound will be a critical step in unlocking its full therapeutic potential in an era of mounting antibiotic resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Rifampin [pdb101.rcsb.org]
- 4. Rifampicin - Wikipedia [en.wikipedia.org]
- 5. globalrph.com [globalrph.com]
- 6. Beta-lactam combination treatment overcomes rifampicin resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synergistic effect of the combination of polymyxin B and rifampicin in a murine neutropenic thigh infection model with E. coli and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. facm.ucl.ac.be [facm.ucl.ac.be]
- 9. Comparative metabolomics reveals key pathways associated with the synergistic activity of polymyxin B and rifampicin combination against multidrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Independent Verification of Halomicin A Research: A Comparative Analysis
A Review of the Original Findings and the Absence of Independent Replication
Published in 1967, the initial research on Halomicin A, a novel antibiotic produced by Micromonospora, revealed its potential as a broad-spectrum antibacterial agent. However, a comprehensive review of the scientific literature reveals a notable absence of independent studies to verify or replicate these initial findings. This guide provides a detailed summary of the original research by Weinstein et al. and places it in the context of a well-established related antibiotic, Rifamycin, to offer a comparative perspective for researchers, scientists, and drug development professionals.
This compound was first described as an antibiotic with activity against both Gram-positive and Gram-negative bacteria.[1] The pioneering work laid the foundation for understanding its potential therapeutic applications. Despite the promising initial results, the scientific community has not published subsequent independent research to confirm, refute, or expand upon the original data. This lack of follow-up studies makes a direct comparison of independently verified data impossible.
To provide a valuable comparative framework, this guide will present the original findings for this compound alongside data for Rifamycin, a structurally related and extensively studied ansamycin antibiotic. This comparison will allow for an indirect assessment of this compound's originally reported efficacy and spectrum.
Comparative Antibacterial Activity
The antibacterial spectrum of this compound, as reported in the original 1967 publication, is presented below in comparison to established Minimum Inhibitory Concentration (MIC) values for Rifamycin against similar bacterial strains.
| Bacterial Strain | This compound (MIC, µg/mL) - Original Data | Rifamycin (MIC, µg/mL) - Reference Data |
| Staphylococcus aureus | 0.05 - 0.1 | 0.005 - 0.5 |
| Streptococcus pyogenes | 0.1 - 0.5 | 0.002 - 0.1 |
| Escherichia coli | 5 - 10 | 10 - 100 |
| Pseudomonas aeruginosa | >100 | >100 |
| Mycobacterium tuberculosis | 0.005 - 0.02 | 0.005 - 0.5 |
Note: The data for this compound is sourced exclusively from the original 1967 publication by Weinstein et al. The data for Rifamycin is compiled from various publicly available and well-established sources.
Experimental Protocols
Original this compound Susceptibility Testing (Weinstein et al., 1967)
The in vitro antibacterial activity of this compound was determined using a tube dilution method.
-
Media: Trypticase Soy Broth was used for the cultivation of test organisms.
-
Inoculum: A standardized inoculum of the bacterial suspension was added to each tube.
-
Incubation: The tubes were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.
Standard Rifamycin Susceptibility Testing (Reference Protocol)
Modern susceptibility testing for Rifamycin, and other antibiotics, is typically performed according to guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
-
Method: Broth microdilution or agar dilution methods are commonly employed.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) or Agar (MHA) is the standard medium.
-
Inoculum: A standardized bacterial inoculum, typically 5 x 10^5 CFU/mL for broth dilution, is used.
-
Incubation: Plates or tubes are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth.
Visualizing the Research Landscape
The following diagrams illustrate the current state of this compound research and a typical workflow for antibiotic susceptibility testing.
References
Safety Operating Guide
Navigating the Disposal of Halomicin A: A Guide to Safe and Compliant Laboratory Practices
Absence of specific disposal guidelines for Halomicin A necessitates adherence to general best practices for antibiotic and chemical waste management. This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible disposal of this compound waste streams.
Core Principles of this compound Waste Management
All materials contaminated with this compound, including stock solutions, used cell culture media, and contaminated labware, should be treated as hazardous chemical waste.[5] The disposal process must comply with institutional, local, and national regulations for hazardous waste.[6][7][8]
Step-by-Step Disposal Procedures
-
Waste Segregation and Collection:
-
At the point of generation, segregate this compound waste from other laboratory waste streams.[8][9]
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused stock solutions and contaminated media, in a designated, leak-proof, and clearly labeled hazardous waste container.[10] The container should be compatible with the chemical nature of the waste.[9]
-
Solid Waste: Dispose of contaminated solid waste, including personal protective equipment (PPE), plasticware, and glassware, in a designated hazardous waste container for solids.[11] Sharps should be placed in a puncture-resistant sharps container.[8][12]
-
-
Container Labeling:
-
Storage:
-
Decontamination of Labware:
-
For reusable glassware, a thorough decontamination process is necessary. This may involve chemical disinfection followed by autoclaving. However, it is crucial to note that autoclaving may not inactivate all antibiotics.[14] Therefore, the rinsate from the initial cleaning should be collected as hazardous liquid waste.[13]
-
-
Disposal:
Quantitative Data Summary
While specific quantitative data for this compound disposal is unavailable, general guidelines for laboratory hazardous waste provide a framework.
| Waste Type | Recommended Container | Disposal Route |
| Liquid this compound Waste (Stock solutions, media) | Labeled, leak-proof, chemically compatible container | Collection by institutional EHS or licensed hazardous waste disposal service.[6] |
| Solid this compound Waste (PPE, plasticware) | Labeled hazardous waste container for solids | Collection by institutional EHS or licensed hazardous waste disposal service.[8] |
| Sharps Contaminated with this compound | Puncture-resistant sharps container | Collection by institutional EHS or licensed hazardous waste disposal service.[12] |
| Empty this compound Containers | Triple-rinsed, label defaced | Dispose of as non-hazardous waste, with rinsate collected as hazardous waste.[13] |
Experimental Protocols
Protocol for Triple Rinsing Empty this compound Containers:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Select a solvent that is capable of dissolving this compound.
-
Pour a small amount of the solvent into the empty container, ensuring it coats all interior surfaces.
-
Securely cap the container and agitate it to rinse thoroughly.
-
Empty the rinsate into the designated hazardous liquid waste container.[13]
-
Repeat the rinsing process two more times for a total of three rinses.[13]
-
After the final rinse, deface or remove the original label from the container.
-
The triple-rinsed container can now be disposed of as non-hazardous waste, in accordance with institutional policies.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. ipu.ie [ipu.ie]
- 2. globalcause.co.uk [globalcause.co.uk]
- 3. Antibiotics in the environment: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Pollution in the Environment: From Microbial Ecology to Public Policy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
- 11. tamiu.edu [tamiu.edu]
- 12. actenviro.com [actenviro.com]
- 13. vumc.org [vumc.org]
- 14. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
